Fluphenazine
Description
A phenothiazine used in the treatment of psychoses. Its properties and uses are generally similar to those of chlorpromazine.
This compound is a Phenothiazine.
This compound is a phenothiazine and antipsychotic agent which is no longer in common use. This compound can cause mild and transient serum enzyme elevations and has been linked to rare instances of clinically apparent cholestatic liver injury.
This compound is a phenothiazine with antipsychotic activity. This compound exerts its actions by blocking postsynaptic dopamine D2 receptors in the limbic, cortical system and basal ganglia. This prevents the actions of dopamine, thereby reducing the hallucinations and delusions that are associated with schizophrenia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for mental or behavioural disorder and psychosis and has 2 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine used in the treatment of psychoses. Its properties and uses are generally similar to those of chlorpromazine. [PubChem]this compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
A phenothiazine used in the treatment of PSYCHOSES. Its properties and uses are generally similar to those of CHLORPROMAZINE.
See also: Chlorpromazine (related); Thioridazine (related); Trifluoperazine (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUPXSUYLZYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023068 | |
| Record name | Fluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
268-274 °C at 5.00E-01 mm Hg, BP: 250-252 °C at 0.3 mm Hg; 268-274 °C at 0.5 mm Hg | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 31.1 g/L (31.3 mg/L) at 37 °C, 1.90e-02 g/L | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Dark brown viscous oil | |
CAS No. |
69-23-8 | |
| Record name | Fluphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluphenazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluphenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79426A41Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224-226 (Salt), Crystals from absolute alcohol. MP: 235-237 °C, also reported as 224.5-226 °C /Fluphenazine dihydrochloride/, Pale yellow-orange, viscous liquid. Slowly crystallizes at room temperature. MP: 30-32 °C. Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water /Fluphenazine decanoate/, < 25 °C | |
| Record name | Fluphenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluphenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluphenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fluphenazine's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine (B1673473) is a potent, first-generation typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1][2][3] Its therapeutic efficacy in managing psychosis, particularly the positive symptoms of schizophrenia, is primarily attributed to its interaction with the central nervous system's dopaminergic pathways.[3][4] This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, with a core focus on its antagonism of the dopamine (B1211576) D2 receptor (D2R). It consolidates quantitative pharmacological data, details key experimental methodologies for studying this interaction, and visualizes the complex signaling cascades involved.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound's principal mechanism of action is the potent, competitive blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathways.[3][4][5] In psychotic disorders like schizophrenia, an overactivity of dopamine signaling in this region is hypothesized to contribute to positive symptoms such as hallucinations and delusions.[1][4] By acting as an antagonist, this compound binds to the D2 receptor without activating it, thereby blocking the binding of endogenous dopamine and reducing the excessive downstream signaling that underlies these symptoms.[1][6]
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is predominantly coupled to the Gi/o family of inhibitory G proteins.[7] this compound's antagonism affects two major signaling cascades initiated by D2R activation: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway.
Impact on G-Protein Signaling
In its basal state, the activation of D2R by dopamine leads to the activation of the associated Gi/o protein. This triggers the dissociation of the Gαi/o subunit from the Gβγ subunit. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] this compound competitively blocks dopamine from binding to the D2R, thus preventing the inhibition of adenylyl cyclase and maintaining basal cAMP levels. This action is central to its antipsychotic effect.
Figure 1: this compound's antagonism of D2R G-protein signaling.
Impact on β-Arrestin Signaling
Beyond G-protein coupling, D2R activation also initiates signaling through a pathway involving β-arrestin 2.[9][10] Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestin 2 is recruited to the receptor.[9][10] This interaction not only desensitizes G-protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other proteins like Akt and protein phosphatase 2A (PP2A).[9] Studies have shown that clinically effective antipsychotics, including this compound, share the common property of potently antagonizing the dopamine-induced recruitment of β-arrestin 2 to the D2 receptor.[11] This suggests that blocking this non-canonical pathway is also a key component of its therapeutic action.
References
- 1. Exploring this compound Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 11. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Dopamine: An In-depth Technical Guide to the Molecular Targets of Fluphenazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Fluphenazine, a typical antipsychotic, extending beyond its well-characterized antagonism of dopamine (B1211576) receptors. By exploring its interactions with a range of other physiologically significant receptors and proteins, this document aims to provide a deeper understanding of its complex pharmacological profile, which may contribute to both its therapeutic efficacy and its adverse effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key signaling pathways.
Quantitative Binding Affinity of this compound at Non-Dopaminergic Targets
This compound exhibits a broad spectrum of activity, binding to various neurotransmitter receptors and other proteins with significant affinity. The following tables summarize the quantitative binding data for this compound at key non-dopaminergic molecular targets. This data, primarily derived from in vitro radioligand binding assays, is crucial for understanding the drug's polypharmacology.
Serotonin (B10506) Receptors
This compound demonstrates notable affinity for several serotonin (5-HT) receptor subtypes, which may contribute to its antipsychotic effects and its side-effect profile.[1][2][3]
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| 5-HT2A | Human | 8.8 | 1.58 | [4] |
| 5-HT2C | Human | 7.4 | 39.8 | [4] |
| 5-HT6 | Human | 7.3 - 7.4 | ~40 - 50 | [1] |
| 5-HT7 | Human | 7.1 | 79.4 | [4] |
Adrenergic Receptors
This compound's interaction with adrenergic receptors, particularly the alpha-1 subtype, is associated with cardiovascular side effects such as orthostatic hypotension.[2][5]
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| α1A | Rat | 8.5 | 3.16 | [1] |
| α1B | Rat | 8.1 | 7.94 | [1] |
| α1D | Human | 7.9 | 12.6 | [1] |
| α2A | Human | 6.2 | 631 | [1] |
Histamine (B1213489) Receptors
Antagonism at the histamine H1 receptor is a common feature of many antipsychotic drugs and is linked to sedative effects.[5][6]
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| H1 | Human | 8.4 | 3.98 | [4] |
Muscarinic Acetylcholine (B1216132) Receptors
This compound's anticholinergic side effects, such as dry mouth and blurred vision, are attributed to its binding to muscarinic acetylcholine receptors.[5][6]
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| M1 | Human | 6.7 | 200 | [4] |
| M2 | Human | 6.5 | 316 | [4] |
| M3 | Human | 6.4 | 398 | [4] |
| M4 | Human | 6.6 | 251 | [4] |
| M5 | Human | 6.3 | 501 | [4] |
Calmodulin
This compound is a known inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways. This interaction may be linked to some of its cytotoxic and potential anti-cancer effects.[2]
| Target | Method | IC50 (µM) | Reference |
| Calmodulin | In vitro inhibition assay | ~10-20 | [2] |
Acetylcholinesterase
Phenothiazines, the chemical class to which this compound belongs, have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[7] This action could potentially modulate cholinergic neurotransmission. While the inhibitory activity is established, a specific IC50 value for this compound against acetylcholinesterase was not available in the reviewed literature.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Generalized Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes or a microplate, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound to the membrane preparation.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
This compound's interaction with its non-dopaminergic targets can modulate various intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
5-HT2A Receptor Signaling Pathway
Antagonism of the 5-HT2A receptor by this compound blocks the downstream signaling cascade typically initiated by serotonin.
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound's blockade of alpha-1 adrenergic receptors interferes with norepinephrine-mediated signaling.
References
- 1. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug this compound against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative visualization and detection of acetylcholinesterase activity and its inhibitor based on the oxidation character of ultrathin MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. This compound-induced decline in striatal acetylcholine content is not abolished by exogenous choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dawn of Psychopharmacology: A Technical History of Phenothiazine Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of phenothiazine (B1677639) antipsychotics in the mid-20th century represents a watershed moment in the history of psychiatry and neuroscience. Before their discovery, treatment options for severe mental illnesses like schizophrenia were limited and often inhumane. The serendipitous discovery of the antipsychotic properties of chlorpromazine (B137089), a phenothiazine derivative, marked the beginning of the modern era of psychopharmacology, fundamentally altering the course of psychiatric care and research. This in-depth technical guide provides a comprehensive overview of the history and discovery of phenothiazine antipsychotics, with a focus on the key experiments, methodologies, and quantitative data that underpinned this revolution.
From Dyes to Drugs: The Chemical Origins of Phenothiazines
The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning dye industry of the 19th century. The parent compound, phenothiazine, was first synthesized in 1883.[1] Early investigations into its derivatives, such as methylene (B1212753) blue, revealed a range of biological activities, including antiseptic and anti-malarial properties.[1]
In the 1940s, researchers at the French pharmaceutical company Rhône-Poulenc, led by chemist Paul Charpentier, began systematically synthesizing phenothiazine derivatives in a search for new antihistamines.[2] This research led to the development of promethazine, which exhibited potent sedative effects in addition to its antihistaminic properties.[2]
Synthesis of Chlorpromazine (RP 4560)
The pivotal moment in the development of phenothiazine antipsychotics came in December 1950, when Paul Charpentier and his team synthesized a new compound, 2-chloro-10-(3-dimethylaminopropyl)phenothiazine, which was given the laboratory code RP 4560 and would later be known as chlorpromazine.[2][3]
Experimental Protocol: Synthesis of Chlorpromazine
The synthesis of chlorpromazine, as described in early patents and chemical literature, involves a two-step process:
-
Synthesis of 2-chlorophenothiazine (B30676): This intermediate is prepared by heating 3-chloro-N-phenylbenzenamine with sulfur.[3]
-
Alkylation of 2-chlorophenothiazine: The 2-chlorophenothiazine is then reacted with 3-dimethylamino-1-chloropropane in the presence of a strong base, such as sodamide, to yield chlorpromazine.[3]
A detailed, step-by-step laboratory synthesis protocol based on historical patents is provided in the appendix.
The Serendipitous Discovery of Antipsychotic Activity
The journey of chlorpromazine from a potential anesthetic potentiator to a revolutionary psychiatric medication is a classic example of serendipity in science.
Henri Laborit and the "Lytic Cocktail"
The story begins with Henri Laborit, a French naval surgeon who was seeking to prevent surgical shock.[4] He experimented with a combination of drugs, which he termed a "lytic cocktail," to induce a state of "artificial hibernation" in patients, characterized by calmness and indifference.[2][4] Initially using promethazine, Laborit observed its profound sedative effects and requested a compound with even stronger central nervous system activity from Rhône-Poulenc.[2] He was provided with chlorpromazine.
Experimental Protocol: Laborit's Lytic Cocktail
While the exact composition varied, a common formulation of Laborit's lytic cocktail consisted of:
-
Pethidine (Meperidine): An opioid analgesic.
-
Chlorpromazine: A phenothiazine.
-
Promethazine: A phenothiazine with strong antihistaminic and sedative properties.[4]
A typical ratio for the mixture was 2:1:1 of pethidine, chlorpromazine, and promethazine, respectively.[4] The cocktail was administered intravenously to surgical patients to induce a state of calm and reduce autonomic stress responses.
Simone Courvoisier's Pharmacological Screening
At Rhône-Poulenc, pharmacologist Simone Courvoisier was tasked with evaluating the properties of the newly synthesized chlorpromazine.[5] Her preclinical studies in animals provided the first indications of its unique behavioral effects.
Experimental Protocol: Conditioned Avoidance Response (CAR) Test
A key experiment used by Courvoisier was the conditioned avoidance response (CAR) test in rats, a method that became a standard for screening potential antipsychotic drugs.[3][6]
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of the box is typically a grid that can deliver a mild electric foot shock.
-
Conditioning: A neutral stimulus, such as a light or a tone (the conditioned stimulus, CS), is presented for a short period, followed by the delivery of a mild foot shock (the unconditioned stimulus, US).
-
Training: The rat learns to avoid the shock by moving from the "unsafe" to the "safe" compartment during the presentation of the CS.
-
Drug Testing: After the avoidance response is established, the animal is treated with the test compound. A drug with potential antipsychotic activity, like chlorpromazine, was observed to suppress the conditioned avoidance response (the rat would not move to the safe compartment upon the CS) at doses that did not impair the escape response (the rat would still move to the other compartment after the shock was delivered). This selective inhibition of a learned, fear-motivated behavior without causing general motor impairment was a hallmark of neuroleptic activity.
The First Psychiatric Trials: Delay and Deniker
Intrigued by Laborit's observations of chlorpromazine's "disinteresting" effect on surgical patients, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris initiated the first clinical trials of the drug in psychiatric patients in 1952.[7][8]
Clinical Trial Protocol: Delay and Deniker (1952)
While the full, detailed protocol of their initial study on 38 patients is not available in modern standardized format, key aspects can be reconstructed from their publications in the Annales Médico-Psychologiques:[5][7]
-
Patient Population: 38 hospitalized patients with various psychotic disorders, primarily characterized by agitation and excitement.[7]
-
Intervention: Daily intramuscular injections of chlorpromazine.
-
Dosage: Initial dosages were around 75-100 mg per day, higher than what Laborit had used for surgical potentiation.[2]
-
Primary Outcome: Reduction in agitation and psychotic symptoms, assessed through clinical observation.
-
Key Findings: Delay and Deniker reported a dramatic calming effect that went beyond simple sedation. Patients showed improvements in thinking and emotional behavior, with a reduction in delusions and hallucinations.[2] They coined the term "neuroleptic" (meaning "to seize the neuron") to describe this unique class of drugs.
Mechanism of Action: The Dopamine (B1211576) Hypothesis
The discovery of chlorpromazine's clinical efficacy spurred research into its mechanism of action. It is now well-established that the primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the brain.[9] This discovery was a cornerstone in the development of the "dopamine hypothesis of schizophrenia," which posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
The affinity of phenothiazines for dopamine receptors is determined using radioligand binding assays.
-
Membrane Preparation: Brain tissue (e.g., striatum, which is rich in D2 receptors) is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to D2 receptors (e.g., ³H-spiperone).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (e.g., chlorpromazine). The test drug will compete with the radioligand for binding to the D2 receptors.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which is a measure of the drug's binding affinity for the receptor.
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for chlorpromazine and other early phenothiazine antipsychotics.
Table 1: Physicochemical Properties of Selected Phenothiazine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phenothiazine | C₁₂H₉NS | 199.27 | 185.5 |
| Promazine | C₁₇H₂₀N₂S | 284.42 | 181 |
| Chlorpromazine | C₁₇H₁₉ClN₂S | 318.86 | 179-180 |
| Triflupromazine | C₁₈H₁₉F₃N₂S | 352.42 | 173-174 |
Data compiled from various chemical databases.
Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines
| Compound | D₁ Receptor | D₂ Receptor |
| Chlorpromazine | 23 | 1.1 |
| Promazine | 48 | 10 |
| Triflupromazine | 14 | 0.4 |
Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from various pharmacological databases and may vary depending on the experimental conditions.
Table 3: Summary of Adverse Effects of Chlorpromazine from Early Clinical Data
| Adverse Effect | Frequency | Notes |
| Extrapyramidal Symptoms (EPS) | Common | Includes Parkinsonism, dystonia, and akathisia. |
| Sedation | Very Common | A prominent effect, especially early in treatment. |
| Orthostatic Hypotension | Common | A drop in blood pressure upon standing, leading to dizziness. |
| Anticholinergic Effects | Common | Dry mouth, blurred vision, constipation, urinary retention. |
| Weight Gain | Common | A significant long-term side effect. |
| Photosensitivity | Less Common | Increased sensitivity of the skin to sunlight. |
| Agranulocytosis | Rare but Serious | A severe decrease in white blood cells. |
Frequency categories are based on qualitative descriptions from early clinical reports and later systematic reviews.[10]
Conclusion
The discovery of phenothiazine antipsychotics was a transformative event in medicine. It not only provided the first effective treatment for schizophrenia and other psychotic disorders but also laid the foundation for the field of neuropsychopharmacology. The story of chlorpromazine, from its synthesis as a potential antihistamine to its emergence as a groundbreaking psychiatric medication, highlights the crucial roles of systematic chemical research, astute clinical observation, and serendipity in drug discovery. The experimental methodologies developed to characterize these drugs, such as the conditioned avoidance response and receptor binding assays, became standard tools in the development of subsequent generations of psychotropic medications. While the use of first-generation antipsychotics like chlorpromazine has been tempered by the development of atypical antipsychotics with more favorable side-effect profiles, their historical and scientific importance remains undeniable. They continue to serve as a crucial benchmark in antipsychotic drug development and remain on the World Health Organization's List of Essential Medicines.
Appendix: Detailed Synthesis of Chlorpromazine
This protocol is a representative laboratory-scale synthesis based on the principles outlined in historical patents and chemical literature. It should only be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.
Step 1: Synthesis of 2-chlorophenothiazine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-chloro-N-phenylbenzenamine (1 molar equivalent) and sulfur (2.2 molar equivalents).
-
Heat the mixture gradually to 180-200°C. Hydrogen sulfide (B99878) gas will be evolved, which should be trapped in a suitable scrubber (e.g., a solution of sodium hypochlorite).
-
Maintain the temperature for 2-3 hours until the evolution of hydrogen sulfide ceases.
-
Allow the reaction mixture to cool to approximately 100°C and then pour it into a suitable solvent, such as toluene.
-
Filter the hot solution to remove any unreacted sulfur.
-
Allow the filtrate to cool to room temperature and then cool further in an ice bath to crystallize the 2-chlorophenothiazine.
-
Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.
Step 2: Synthesis of Chlorpromazine
-
In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodamide (1.1 molar equivalents) and dry xylene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of 2-chlorophenothiazine (1 molar equivalent) in dry xylene dropwise to the refluxing suspension over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then add a solution of 3-dimethylamino-1-chloropropane (1.2 molar equivalents) in dry xylene dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and then carefully add water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with xylene.
-
Combine the organic layers and wash with water.
-
Extract the combined organic layers with dilute hydrochloric acid.
-
Make the acidic aqueous extract basic with a sodium hydroxide (B78521) solution.
-
Extract the liberated chlorpromazine base with a suitable solvent like ether or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude chlorpromazine as an oil.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
References
- 1. carewellpharma.in [carewellpharma.in]
- 2. A Single Blind Comparative Clinical Study of the Effects of Chlorpromazine and Risperidone on Positive and Negative Symptoms in Patients of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. youtube.com [youtube.com]
- 5. [Therapeutic use in psychiatry of phenothiazine of central elective action (4560 RP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Binding Affinity of Fluphenazine for Serotonin Receptor Subtypes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluphenazine (B1673473) is a typical antipsychotic of the phenothiazine (B1677639) class, primarily known for its high-potency antagonism of dopamine (B1211576) D2 receptors.[1][2] However, its clinical efficacy and side-effect profile are also influenced by its interactions with other neurotransmitter systems, including the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Understanding the specific binding affinities of this compound for various 5-HT receptor subtypes is crucial for elucidating its complete mechanism of action and for the development of novel therapeutics with improved selectivity. This guide provides a consolidated overview of the in vitro binding affinity of this compound for key serotonin receptor subtypes, details the experimental protocols used for these determinations, and visualizes the relevant biological and experimental pathways.
This compound Binding Affinity Profile at Serotonin Receptors
The interaction of this compound with serotonin receptors is complex, with notable affinity for several subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in in vitro assays. A lower Ki value signifies a higher binding affinity.[3]
The following table summarizes the quantitative in vitro binding data for this compound at human serotonin receptor subtypes as reported in publicly available pharmacology databases.
| Receptor Subtype | Binding Affinity (Ki) | Notes | Source |
| 5-HT6 | < 50 nM | Data derived from a radioligand binding assay using [3H]LSD. | [4] |
| 5-HT7 | pKi = 7.4 | The IUPHAR/BPS Guide to PHARMACOLOGY lists activity for this compound at this receptor. | [4] |
| 5-HT3 | Not Reported (Noncompetitive Antagonist) | This compound acts as a noncompetitive antagonist at 5-HT3 receptors.[5] | [5] |
| 5-HT2A | Not Reported (Known Antagonist) | Phenothiazines are known to interact with 5-HT2 family receptors; however, specific Ki values for this compound were not detailed in the search results.[5][6] | [5][6] |
Note: The binding profile of a compound can vary depending on the specific experimental conditions, such as the radioligand used, tissue or cell line preparation, and buffer composition.[7]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinity (Ki) is most commonly achieved through in vitro competitive radioligand binding assays.[8][9] These experiments measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[10]
3.1 General Methodology
-
Receptor Preparation:
-
Cell lines (e.g., HEK293) stably expressing the specific human 5-HT receptor subtype of interest, or tissue homogenates from specific brain regions known to be rich in the target receptor (e.g., hippocampus, frontal cortex), are used as the receptor source.[11]
-
The cells or tissues are homogenized and subjected to centrifugation to isolate the cell membrane fraction, which contains the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of the specific radioligand (typically at or below its dissociation constant, Kd) is incubated with the prepared cell membranes.[12]
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[7]
-
-
Separation and Quantification:
-
After incubation, the reaction is terminated, and the receptor-bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved through rapid vacuum filtration over glass fiber filters, which trap the membrane fragments while allowing the free radioligand to pass through.
-
The filters are then washed with ice-cold buffer to remove any nonspecifically bound radioligand.
-
The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug (this compound).
-
A sigmoidal dose-response curve is generated, from which the IC50 (inhibitory concentration 50%) value is determined. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand.[8]
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[3][13] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
4.1 Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the Ki of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
4.2 Serotonin Receptor Signaling Pathways
This compound's binding to 5-HT receptors can antagonize their downstream signaling cascades. The 5-HT2 family receptors primarily couple to Gq/11 proteins, while 5-HT6 and 5-HT7 receptors couple to Gs proteins.
Caption: Canonical G-protein signaling pathways for 5-HT receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ligand (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Early-Stage Research on Fluphenazine Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to illuminate the burgeoning field of early-stage research into fluphenazine (B1673473) derivatives, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper details the novel therapeutic applications of these compounds beyond their traditional use as antipsychotics, with a significant focus on their potential as anticancer, antimicrobial, and neuroprotective agents. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and research workflows.
This compound, a well-established dopamine (B1211576) antagonist, has shown promise in drug repurposing efforts.[1][2] This guide consolidates the current body of research on newly synthesized analogues of this compound, which have been engineered to enhance therapeutic efficacy while minimizing neurological side effects.[3] These derivatives have demonstrated significant activity against a variety of human cancer cell lines, including lung, breast, colon, liver, and brain cancers.[1][2]
Novel Therapeutic Applications and Mechanisms of Action
Early-stage research has identified several key mechanisms through which this compound and its derivatives exert their novel therapeutic effects. A significant body of evidence points to their potent anticancer properties, which are mediated through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1] Furthermore, these compounds have been shown to modulate critical signaling pathways implicated in cancer progression, including the Akt, Wnt, and Ras-MAPK pathways.[1]
A notable mechanism of action is the inhibition of calmodulin and the activation of the tumor suppressor protein phosphatase 2A (PP2A), which are modulators of the Ras-MAPK signaling pathway. This dual action synergistically decreases cancer cell viability and spheroid formation.[1]
Beyond oncology, this compound derivatives are being explored for their antimicrobial and antifungal activities.[4] Research has also suggested a potential role in neurodegenerative diseases, such as Alzheimer's, by aiding in the clearance of amyloid-beta accumulation.[5][6][7]
Quantitative Data Summary
A critical aspect of this technical guide is the consolidation of quantitative data from numerous preclinical studies. The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives across a range of cancer cell lines, providing a valuable comparative resource for researchers.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC9/R | Non-small cell lung | 8.08 | [1] |
| This compound | A549 | Non-small cell lung | 58.92 | [1] |
| This compound | PC9 | Non-small cell lung | 10.90 | [1] |
| This compound | H1975 | Non-small cell lung | 12.36 | [1] |
| This compound | H522 | Non-small cell lung | 12.67 | [1] |
| This compound | MCF-7 (Doxorubicin-resistant) | Breast | 23 | [1] |
| This compound | HT-29 | Colon | 1.86 | [1] |
| This compound | LoVo | Colon Adenocarcinoma | 80 | [1] |
| This compound | LoVo/Dx (Doxorubicin-resistant) | Colon Adenocarcinoma | 80 | [1] |
| This compound | HepG2 | Hepatoma | 9.9 - 12.2 | [1] |
| This compound | SK-N-SH | Neuroblastoma | 9.6 | [1] |
| This compound | GBM8401 | Glioblastoma | 5 - 10 | [1] |
| This compound | U87-MG | Glioblastoma | 5 - 10 | [1] |
| This compound | L1210 | Leukemia | 6 | [1] |
| This compound | OVCAR-3 | Ovarian | 3.84 | [1] |
| This compound | B16 (wild-type) | Melanoma | 13.4 | |
| This compound | B16 (MDR) | Melanoma | 56.9 |
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | Normal Human Melanocytes | 1.24 | [5] |
| Perphenazine | Normal Human Melanocytes | 2.76 | [5] |
| This compound | HepG2 | 9.9 (Alamar Blue), 12.2 (MTT) | [1] |
Experimental Protocols
This guide provides detailed, step-by-step protocols for key experiments essential for the evaluation of this compound derivatives.
Synthesis of Novel this compound Analogues
A general route for the synthesis of new this compound analogues involves the modification of the side chain attached to the phenothiazine (B1677639) ring.[3]
Example: Synthesis of 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-trifluoromethylphenothiazine hydrochloride (Flu-A)
-
Epoxide Formation: 2-Trifluoromethyl-phenothiazine is reacted with 1-bromo-2,3-epoxypropane. The crude product is purified by flash chromatography.
-
Amine Addition: The resulting epoxide is refluxed with the desired amine (in this case, diethanolamine) in ethanol (B145695).
-
Purification: The solvent is evaporated, and the residue is purified by flash chromatography to yield the final product.
In Vitro Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay) [8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight.
-
Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) [1][5][11][12]
-
Cell Treatment: Treat 1 x 10⁶ cells with the this compound derivative for the desired time.
-
Cell Collection and Washing: Collect both floating and adherent cells, wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Cell Cycle Analysis [3][6][7][13][14]
-
Cell Fixation: Harvest and fix cells in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis (Western Blotting)[18][19][20][21][22]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for proteins in the Akt and MAPK signaling pathways (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Enzyme Activity Assays
1. Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay [15][16][17]
-
This assay measures the ability of this compound derivatives to inhibit the activity of calmodulin-activated PDE1. The assay typically involves extracting the enzyme, activating it with Ca²⁺/calmodulin, and then measuring the hydrolysis of a cyclic nucleotide substrate (cAMP or cGMP) in the presence and absence of the inhibitor.
2. Protein Phosphatase 2A (PP2A) Activity Assay [18][19][20][21]
-
PP2A activity can be measured using a colorimetric or fluorescence-based assay. A common method involves incubating cell lysates or purified PP2A with a specific phosphopeptide substrate. The release of free phosphate (B84403) is then quantified, for example, by measuring the absorbance of a molybdate-malachite green-phosphate complex.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[6][31][32][33]
-
Broth Microdilution Method:
-
Prepare serial twofold dilutions of the this compound derivative in a 96-well plate containing broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Visualizing the Future of this compound Derivative Research
To further clarify the complex biological processes and research strategies discussed, this guide includes a series of diagrams generated using the Graphviz DOT language.
This technical guide serves as an invaluable tool for advancing the research and development of this compound derivatives for novel therapeutic uses. By providing a centralized repository of data, protocols, and visual aids, it aims to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. kumc.edu [kumc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SerineThreonine Phosphatase Assay System Protocol [promega.com]
- 20. promega.com [promega.com]
- 21. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Fluphenazine Administration in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the administration of fluphenazine (B1673473) in rodent models of schizophrenia. This compound, a typical antipsychotic, is a potent dopamine (B1211576) D1 and D2 receptor antagonist and is widely used in preclinical research to study the mechanisms of antipsychotic action and to model side effects such as extrapyramidal symptoms.[1][2][3] This document outlines detailed methodologies for various administration routes, relevant behavioral assays, and neurochemical analyses.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound across different experimental paradigms in rodents.
Table 1: this compound Formulations and Administration Protocols in Rodents
| Formulation | Administration Route | Vehicle | Typical Dose Range (mg/kg) | Dosing Regimen | Species | Reference(s) |
| This compound Hydrochloride | Oral (gavage) | Water, 0.5% Methylcellulose | 1 - 40 | Daily for acute studies | Rat, Mouse | [4][5] |
| This compound Hydrochloride | Intramuscular (IM) | Saline | 1.25 - 10 | Single injection for acute effects | Rat | [6][7] |
| This compound Hydrochloride | Subcutaneous (SC) | Saline | 0.5 - 5 | Daily or single injection | Mouse | [8] |
| This compound Decanoate (B1226879) | Intramuscular (IM) | Sesame Oil | 12.5 - 25 | Single injection every 2-4 weeks for chronic studies | Rat | [9][10] |
| This compound Decanoate | Subcutaneous (SC) | Sesame Oil | 12.5 - 25 | Single injection every 2-4 weeks for chronic studies | Rat | [7][11] |
Table 2: Dose-Dependent Effects of this compound on Behavioral Outcomes in Rodents
| Behavioral Test | Species | This compound Formulation | Dose (mg/kg) | Effect | Reference(s) |
| Locomotor Activity | Mouse | This compound Hydrochloride (oral) | 2.5 - 10 | Dose-dependent decrease in spontaneous locomotion | [8] |
| Prepulse Inhibition (PPI) | Rat | This compound Hydrochloride (SC) | 0.5 - 2.0 | Reversal of apomorphine-induced PPI deficits | [12] |
| Catalepsy | Rat | This compound Hydrochloride (IP) | 0.3 - 1.0 | Dose-dependent increase in cataleptic behavior | [4] |
| Conditioned Avoidance Response | Rat | This compound Decanoate (IM) | 35 | 50-60% inhibition of conditioned avoidance | [12] |
Table 3: Neurochemical Effects of this compound in the Rodent Brain
| Neurochemical Parameter | Brain Region | Species | this compound Formulation | Dose (mg/kg) | Effect | Reference(s) | | --- | --- | --- | --- | --- | --- | | D2 Receptor Binding | Striatum | Rat | this compound Decanoate (IM) | Not specified | Decreased D2 receptor binding |[1] | | D1 Receptor Binding | Striatum | Rat | this compound Decanoate (IM) | Not specified | Region-dependent alteration in D1 receptor binding |[1] | | Dopamine Turnover | Striatum | Rat | this compound Decanoate (IM) | Not specified | Increased dopamine turnover |[8] | | Extracellular Dopamine | Striatum | Rat | this compound Hydrochloride (IP) | 0.3 - 1.0 | Tolerance to increased extracellular dopamine upon repeated administration |[4] | | D2 Receptor mRNA | Striatum | Rat | this compound-N-mustard (irreversible antagonist) | Not specified | Increased D2 receptor mRNA after repeated treatment |[2] | | D1 Receptor mRNA | Striatum | Rat | this compound-N-mustard (irreversible antagonist) | Not specified | Decreased D1 receptor mRNA after repeated treatment |[2] |
Experimental Protocols
This compound Administration Protocols
a) Oral Administration (Gavage) of this compound Hydrochloride
This protocol is suitable for acute or sub-chronic daily administration.
-
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
1 mL syringes
-
-
Procedure:
-
Prepare the this compound hydrochloride solution in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
Weigh the animal to determine the correct volume for administration (typically 5-10 mL/kg).
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-marked length. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently remove the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress.
-
b) Subcutaneous (SC) Injection of this compound Hydrochloride
This method is used for acute administration.
-
Materials:
-
This compound hydrochloride solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently restrain the animal and lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the base of the skin fold, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
c) Intramuscular (IM) Injection of this compound Decanoate
This protocol is for long-acting administration, suitable for chronic studies.
-
Materials:
-
This compound decanoate in sesame oil
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 21-23 gauge)
-
-
Procedure:
-
Gently warm the vial of this compound decanoate to room temperature and shake well to ensure a uniform suspension.
-
Draw the calculated volume into the syringe. A dry syringe and needle of at least 21 gauge should be used.[13]
-
Firmly restrain the animal to expose the gluteal or quadriceps muscle.
-
Insert the needle deep into the muscle.
-
Aspirate to check for blood. If blood appears, withdraw and re-insert in a different location.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently massage the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Behavioral Assessment Protocols
a) Locomotor Activity Assessment
This test measures changes in spontaneous motor activity.
-
Apparatus:
-
Open field arena equipped with infrared photobeams or a video tracking system.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle according to the chosen protocol and wait for the appropriate absorption time (e.g., 30-60 minutes for oral or SC injection).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
b) Prepulse Inhibition (PPI) of Acoustic Startle
This test assesses sensorimotor gating, which is often deficient in schizophrenia models.
-
Apparatus:
-
Acoustic startle response chambers with a loudspeaker and a sensor to detect the animal's startle response.
-
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 74, 78, 82, or 90 dB for 20 ms) presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle amplitude is recorded for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) * 100][14]
-
Neurochemical Analysis Protocols
a) In Vivo Microdialysis for Striatal Dopamine
This technique allows for the measurement of extracellular neurotransmitter levels in awake animals.
-
Materials:
-
Microdialysis probes
-
Guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
-
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the striatum. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a 1-2 hour equilibration period.[15]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in extracellular dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
b) Dopamine D1 and D2 Receptor Binding Assay
This assay quantifies the density of dopamine receptors in brain tissue.
-
Materials:
-
Radioligands (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2)
-
Brain tissue homogenates from control and this compound-treated animals
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Tissue Preparation: Euthanize the animals and rapidly dissect the striatum. Homogenize the tissue in ice-cold buffer.
-
Incubation: Incubate the brain homogenates with the radioligand at a specific temperature and for a set duration. To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled competing ligand (e.g., unlabeled SCH23390 or haloperidol).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Receptor density (Bmax) and affinity (Kd) can be determined by performing saturation binding experiments with increasing concentrations of the radioligand.
-
Mandatory Visualizations
References
- 1. Modulation of basal ganglia neurotransmission by the classical antipsychotic this compound is due in part to the blockade of dopamine D1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible blockade of D2 dopamine receptors by this compound-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride Oral Solution USP (Concentrate) [dailymed.nlm.nih.gov]
- 5. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. [Pharmacological studies of long-acting phenothiazines with particular reference to this compound decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Extrapyramidal Side Effects with Fluphenazine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine (B1673473), a potent typical antipsychotic, is a valuable pharmacological tool for inducing extrapyramidal side effects (EPS) in preclinical animal models. By antagonizing dopamine (B1211576) D2 receptors, particularly in the nigrostriatal pathway, this compound disrupts normal motor function, leading to a spectrum of movement disorders that mimic those observed in patients undergoing long-term antipsychotic therapy.[1][2][3][4] These models are crucial for studying the pathophysiology of EPS and for the development of novel therapeutic agents with improved side-effect profiles.
This document provides detailed application notes and experimental protocols for the induction of two key types of EPS in rodent models: acute catalepsy, analogous to parkinsonism, and chronic orofacial dyskinesia, which models tardive dyskinesia (TD).
Mechanism of Action
This compound's primary mechanism for inducing EPS involves the blockade of postsynaptic D2 dopamine receptors in the nigrostriatal pathway, a critical circuit for motor control.[1][2] This antagonism disrupts the delicate balance between dopamine and acetylcholine, leading to the manifestation of various movement disorders, including catalepsy, dystonia, akathisia, and tardive dyskinesia.[1][5] Long-acting formulations, such as this compound decanoate (B1226879), ensure sustained D2 receptor blockade, making them particularly useful for modeling chronic conditions like TD.[1][6]
Data Presentation
The following tables summarize quantitative data for the use of this compound in inducing catalepsy and vacuous chewing movements (VCMs), a rodent analog of tardive dyskinesia.
Table 1: Dosing Regimens for this compound-Induced Catalepsy in Rats
| This compound Formulation | Dose Range (mg/kg) | Route of Administration | Onset of Peak Effect | Animal Strain |
| This compound Hydrochloride | 0.2 - 10 | Intraperitoneal (IP) / Subcutaneous (SC) | 60 - 120 minutes | Sprague-Dawley, Wistar |
| This compound Decanoate | 12.5 - 25 | Intramuscular (IM) | 24 - 96 hours | Sprague-Dawley, Wistar |
Note: Doses should be optimized for the specific strain and age of the animals used. Higher doses are associated with more severe extrapyramidal symptoms.[7]
Table 2: Dosing Regimens for this compound-Induced Vacuous Chewing Movements (VCMs) in Rodents
| This compound Formulation | Dose Range (mg/kg) | Route of Administration | Duration of Treatment | Animal Model |
| This compound Decanoate/Enanthate | 25 | Intramuscular (IM) every 2-3 weeks | 18 - 20 weeks | Rats (Sprague-Dawley) |
| This compound Hydrochloride | 0.5 - 5 | Oral (in drinking water) | ≥ 12 weeks | Mice, Rats |
Note: The development of VCMs is a chronic process, and significant inter-individual and strain variability exists.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Induction and Assessment of Acute Catalepsy in Rats
This protocol describes the induction of catalepsy, a state of motor rigidity, using an acute administration of this compound.
Materials:
-
This compound hydrochloride
-
Saline solution (vehicle)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Catalepsy bar apparatus (a horizontal bar 0.5-1 cm in diameter, raised 9-12 cm from the base)[13]
-
Stopwatch
Procedure:
-
Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment.[14]
-
Drug Administration: Administer this compound hydrochloride (e.g., 1 mg/kg, IP) or vehicle to the control group.
-
Catalepsy Assessment (Bar Test):
-
At 30, 60, 90, and 120 minutes post-injection, place the rat's forepaws gently on the horizontal bar.[13]
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[13][14]
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the maximum time.
-
-
Data Analysis: Compare the descent latencies between the this compound-treated and control groups. A significant increase in descent latency in the treated group indicates catalepsy.
Protocol 2: Induction and Assessment of Tardive Dyskinesia (Vacuous Chewing Movements) in Rats
This protocol outlines the long-term administration of this compound to induce VCMs, a model of tardive dyskinesia.
Materials:
-
This compound decanoate
-
Sesame oil (vehicle)
-
Male Sprague-Dawley rats (initial weight 200-250g)
-
Observation cages with a clear front wall
-
Video recording equipment (optional but recommended)
Procedure:
-
Baseline Assessment: Prior to treatment, observe each rat individually in an observation cage for 2-5 minutes and count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed at physical material.
-
Chronic Drug Administration: Administer this compound decanoate (25 mg/kg, IM) or vehicle every 3 weeks for a total of 18-20 weeks.[8][12]
-
VCM Assessment:
-
Every 3 weeks (before the next injection), place each rat in the observation cage.
-
Allow a 5-minute habituation period.
-
For the next 5 minutes, count the number of VCMs. The observer should be blind to the treatment groups.
-
-
Data Analysis: Compare the frequency of VCMs over time between the this compound-treated and control groups. A progressive and significant increase in VCMs in the treated group is indicative of a tardive dyskinesia-like state.[15]
Mandatory Visualizations
References
- 1. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Long-acting formulation leading to severe long-term adverse effects: a case report of this compound and persistent extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dose, clinical response, and extrapyramidal symptoms during acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The opiate antagonist naloxone suppresses a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of oral movements in rats during and after chronic haloperidol and this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Appropriate Fluphenazine Dosage in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and applying appropriate dosages of Fluphenazine (B1673473) in preclinical research settings. This document outlines the mechanism of action of this compound, recommended dosage ranges for various animal models and administration routes, and detailed protocols for key behavioral assays used to evaluate its antipsychotic-like effects.
Introduction to this compound
This compound is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class. It is a potent dopamine (B1211576) D2 receptor antagonist, a mechanism central to its antipsychotic effects.[1] By blocking these receptors in the brain's mesolimbic pathway, this compound alleviates the positive symptoms of psychosis, such as hallucinations and delusions.[1] It also exhibits affinity for other receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, which contributes to its overall therapeutic profile and side effects.[1]
In preclinical research, this compound is widely used as a reference compound to validate animal models of psychosis and to screen novel antipsychotic drug candidates. It is available in two primary forms: this compound hydrochloride, a short-acting salt, and this compound decanoate (B1226879), a long-acting ester formulated in an oil-based vehicle for depot injection.[2][3]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors.[1] This action inhibits the downstream signaling cascades typically initiated by dopamine. Additionally, this compound can influence other signaling pathways, including the Akt and Wnt signaling pathways, which are involved in cell survival and metabolism.[4] Its interaction with various neurotransmitter systems underscores the complexity of its pharmacological effects.
Caption: this compound's antagonism of the D2 receptor.
Calculating Preclinical Dosages
The appropriate dosage of this compound in preclinical studies is dependent on the animal model, the specific research question, the formulation used (hydrochloride or decanoate), and the route of administration. The following tables summarize reported dosages from various studies.
This compound Hydrochloride (Short-Acting)
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference |
| Rat | Subcutaneous (s.c.) | 0.1 - 1.0 | Not Specified | [5] |
| Rat | Intraperitoneal (i.p.) | 0.3 - 1.0 | Vehicle | [6] |
| Mouse | Intraperitoneal (i.p.) | 0.01 | Saline | [3] |
| Mouse | Subcutaneous (s.c.) | 0.1 - 5.0 | Not Specified | [7] |
This compound Decanoate (Long-Acting)
| Animal Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Vehicle | Reference |
| Rat | Intramuscular (i.m.) | 5 | Every 2 weeks | Sesame Oil | [8] |
| Dog | Intramuscular (i.m.) | 2 | Single dose | Sesame Oil | [1] |
| Persian Onager | Intramuscular (i.m.) | 0.1 | Single dose | Saline | [9] |
Note on Formulation:
-
This compound hydrochloride is typically dissolved in sterile saline or water for injection.
-
This compound decanoate is a long-acting formulation provided in a sesame oil vehicle.[2][10] This formulation is not suitable for intravenous administration.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess the antipsychotic-like effects of this compound in rodents.
Amphetamine-Induced Hyperlocomotion
This model is used to screen for antipsychotic potential by assessing a compound's ability to reverse the locomotor-stimulating effects of amphetamine, which is thought to mimic the hyperdopaminergic state of psychosis.
Materials:
-
This compound hydrochloride
-
d-Amphetamine sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Open field arenas equipped with infrared beams for activity monitoring
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Habituate rodents to the testing room for at least 60 minutes before the experiment. Acclimatize animals to the open field arenas for 30-60 minutes on the day prior to testing.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline. Dissolve d-amphetamine sulfate in a separate sterile saline solution.
-
Administration:
-
Administer this compound (e.g., 0.1 - 1.0 mg/kg, i.p. or s.c.) or vehicle to the animals.
-
After a pretreatment interval (typically 30-60 minutes), administer d-amphetamine (e.g., 0.5 - 1.5 mg/kg, i.p. or s.c.).[11]
-
-
Behavioral Testing: Immediately after amphetamine administration, place the animals in the open field arenas and record locomotor activity for 60-90 minutes.[12]
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Compare the locomotor activity of the this compound-treated group to the vehicle-treated group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates antipsychotic-like activity.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. Antipsychotics like this compound can restore these deficits.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Startle response measurement system (including a sound-attenuating chamber, a speaker, and a sensor to detect the startle response)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Habituate rodents to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline.
-
Administration: Administer this compound (e.g., 0.1 - 1.0 mg/kg, i.p. or s.c.) or vehicle to the animals 30-60 minutes before testing.
-
Behavioral Testing:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[8]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB for 40 ms) is presented.[13]
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-15 dB above background) is presented.
-
Prepulse-pulse trials: The weak prepulse is presented 100 ms (B15284909) before the strong pulse.[14]
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle response is measured as the maximal peak amplitude of the animal's flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[13] Compare the %PPI in the this compound-treated group to a vehicle-treated group that may have a pharmacologically induced PPI deficit (e.g., using a dopamine agonist like apomorphine). An increase in %PPI with this compound treatment indicates a restoration of sensorimotor gating.
Caption: Workflow for the Prepulse Inhibition Test.
Conclusion
The selection of an appropriate this compound dosage for preclinical research requires careful consideration of the study's objectives and experimental design. The data and protocols presented in these application notes serve as a valuable resource for researchers to design and execute robust and reproducible experiments to investigate the pharmacology of this compound and to screen novel antipsychotic compounds. It is recommended to perform pilot studies to determine the optimal dose for a specific experimental paradigm and animal strain.
References
- 1. Release and elimination of 14C-fluphenazine enanthate and decanoate esters administered in sesame oil to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - this compound DECANOATE injection, solution [dailymed.nlm.nih.gov]
- 4. behavior of rats and mice administered active metabolites of this compound, 7-hydroxy-fluphenazine and this compound-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate and this compound, but not amphetamine, differentially affect impulsive choice in Spontaneously Hypertensive, Wistar-Kyoto and Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single preexposure to this compound produces persisting behavioral sensitization accompanied by tolerance to this compound-induced striatal dopamine overflow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of molindone and this compound on the brain concentration of some phenolic and catecholic amines in the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ja.brc.riken.jp [ja.brc.riken.jp]
- 9. The effect of this compound decanoate on glucocorticoid production, reproductive cyclicity, and the behavioral stress response in the Persian onager (Equus hemionus onager) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
- 11. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
- 12. b-neuro.com [b-neuro.com]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes: Fluphenazine as a Pharmacological Tool for Studying Dopamine Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluphenazine (B1673473) is a potent, first-generation antipsychotic drug belonging to the phenothiazine (B1677639) class.[1][2][3] It is a well-established pharmacological tool primarily utilized for its potent antagonism of dopamine (B1211576) receptors.[3][4][5] Its primary mechanism of action involves blocking postsynaptic dopamine D2 receptors in the brain's mesolimbic pathways, which is key to its antipsychotic effects.[1][4][6] this compound also exhibits affinity for D1-like receptors and other neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors.[4][7] This broad pharmacological profile, combined with its high potency, makes this compound a valuable tool for in vitro and in vivo studies aimed at understanding dopamine signaling, screening new dopaminergic compounds, and validating animal models of psychosis.
Mechanism of Action
This compound's primary therapeutic and pharmacological effects are derived from its potent antagonism of the dopamine D2 receptor.[3][4][8] By blocking these receptors, it impedes the synaptic transmission of dopamine, a neurotransmitter often found in excess in psychotic disorders like schizophrenia.[6] This blockade helps alleviate positive symptoms such as hallucinations and delusions.[1][4]
This compound is not entirely selective for D2 receptors; it also blocks D1 receptors, albeit with a slightly lower affinity.[7][9] The antagonism of D1 and D2 receptors leads to a depression of the reticular activating system and affects various functions including basal metabolism and wakefulness.[7] D2-like receptors (D2, D3, D4) are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[10] this compound's antagonism of these receptors prevents this dopamine-induced inhibition. Conversely, D1-like receptors (D1, D5) couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cAMP.[10]
Dopamine Signaling Pathway and this compound Antagonism
Quantitative Data: Receptor Binding Affinities
This compound's affinity for various dopamine receptor subtypes has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 2.3 | |
| Dopamine D2 | 0.4 - 0.7 | [9] |
| Dopamine D3 | 1.4 | |
| Dopamine D4 | 7.1 | |
| Dopamine D5 | 25 |
Note: Ki values can vary between studies and experimental conditions.
Application 1: In Vitro Characterization of Dopamine Receptor Antagonism
This compound is frequently used as a reference antagonist in competitive radioligand binding assays to determine the affinity of novel compounds for dopamine receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the Ki of a test compound at the D2 dopamine receptor using [³H]-Spiperone (a D2-selective radioligand) and this compound as a reference competitor.
1. Materials and Reagents:
-
Receptor Source: Rat striatal membranes or cells stably expressing human D2 receptors.[9]
-
Radioligand: [³H]-Spiperone.
-
Reference Compound: this compound hydrochloride.
-
Test Compound.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[11]
-
96-well plates, filtration apparatus, and a liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.[11]
-
Centrifuge the homogenate at 1,000 x g to remove debris.
-
Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[11]
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[11]
-
Store membrane aliquots at -80°C.
3. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.[11]
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.[11]
-
Add components in the following order:
-
150 µL of membrane preparation (typically 50-120 µg protein for tissue).[11]
-
50 µL of assay buffer (for total binding), non-specific binding control (e.g., 10 µM Haloperidol), or varying concentrations of the test compound/fluphenazine.
-
50 µL of [³H]-Spiperone at a fixed concentration (typically near its Kd value).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]
4. Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a 96-well cell harvester.[11]
-
Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Dry the filters for 30 minutes at 50°C.[11]
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled ligand) from total binding (counts with buffer only).
-
Plot the percentage of specific binding against the log concentration of the competitor (test compound or this compound).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Experimental Workflow Diagram
Application 2: In Vivo Assessment of Dopamine Antagonism
This compound is used in animal models to block the behavioral effects of dopamine agonists, thereby validating the dopaminergic basis of a behavior. A classic example is its use in antagonizing amphetamine-induced hyperlocomotion, a model relevant to the positive symptoms of schizophrenia.[12]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This protocol describes how to assess the D2 antagonist properties of this compound in vivo.
1. Subjects:
-
Male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before testing.
2. Apparatus:
-
Open-field activity chambers equipped with infrared beams or video tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
3. Drug Preparation and Administration:
-
This compound Decanoate: A long-acting formulation suitable for chronic studies, administered via intramuscular (IM) or subcutaneous (SC) injection. Doses can range from 2.5 to 5.0 mg/kg.[12]
-
d-Amphetamine Sulfate: Dissolved in 0.9% saline. A typical dose to induce hyperlocomotion is 2.5 mg/kg, administered intraperitoneally (IP).[12]
-
Vehicle Control: Saline or the vehicle used for this compound.
4. Experimental Procedure:
-
Habituation: On the day of testing, place animals individually into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Pre-treatment: Administer this compound (or vehicle) at the chosen dose and route. The timing of pre-treatment depends on the this compound formulation; for acute studies with the hydrochloride salt, this might be 30-60 minutes before the amphetamine challenge. For the long-acting decanoate, the challenge can occur days or weeks after administration.[12]
-
Dopamine Agonist Challenge: After the pre-treatment period, administer d-amphetamine (or vehicle) and immediately return the animal to the activity chamber.
-
Data Collection: Record locomotor activity for 90-120 minutes post-amphetamine injection.
5. Data Analysis:
-
Quantify locomotor activity in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between the different treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates the locomotor-stimulating effects of amphetamine. A significant reduction in amphetamine-induced activity by this compound demonstrates its in vivo dopamine receptor antagonism.
This compound is a robust and versatile pharmacological tool for studying dopamine antagonism. Its high affinity for D2 receptors makes it an excellent standard for in vitro binding assays and a reliable antagonist for in vivo behavioral pharmacology studies. Researchers using this compound should remain aware of its activity at other dopamine receptor subtypes and non-dopaminergic receptors, which can influence experimental outcomes. The protocols provided here offer a foundation for utilizing this compound to investigate dopaminergic systems and screen novel therapeutic agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. jmedchem.com [jmedchem.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. A Review on this compound Pharmacology and its Analytical Methods [jmedchem.com]
- 6. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 9. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. psychiatry.ru [psychiatry.ru]
Fluphenazine as a Positive Control in Antipsychotic Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluphenazine (B1673473) as a positive control in the screening of novel antipsychotic drugs. This compound, a potent typical antipsychotic of the phenothiazine (B1677639) class, serves as a benchmark for evaluating the efficacy and potential side effects of new chemical entities. Its well-characterized mechanism of action, primarily as a dopamine (B1211576) D2 receptor antagonist, makes it an indispensable tool in both in vitro and in vivo preclinical studies.[1]
Mechanism of Action and Receptor Binding Profile
This compound exerts its antipsychotic effects predominantly by blocking postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, its activity is not limited to the D2 receptor. This compound also exhibits affinity for a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects.[1][2] Understanding this broad receptor interaction is crucial when comparing novel compounds to this compound.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| Dopamine D1 | 3.2[3] |
| Dopamine D2 | 0.7 [3] |
| Serotonin 5-HT1A | >1000 |
| Serotonin 5-HT2A | 4.5 |
| Alpha-1 Adrenergic | 1.8 |
| Muscarinic M1 | 20 |
| Histamine H1 | 2.5 |
Note: Ki values can vary between studies depending on the experimental conditions.
In Vitro Assays
In vitro assays are fundamental for determining the potency and selectivity of a test compound at the primary target, the dopamine D2 receptor. This compound is used as a reference compound to validate the assay and to benchmark the activity of new molecules.
Dopamine D2 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor.
Protocol: [³H]-Spiperone Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using this compound as a positive control.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Spiperone (radioligand).
-
This compound hydrochloride (positive control).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
(+)-Butaclamol or unlabeled spiperone (B1681076) for determination of non-specific binding.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the test compound in the assay buffer. A typical concentration range for this compound would be 10⁻¹¹ to 10⁻⁵ M.
-
Dilute the cell membranes in assay buffer to a final protein concentration that yields optimal specific binding (typically 10-20 µg of protein per well).
-
Prepare the [³H]-Spiperone solution in assay buffer at a concentration close to its Kd value (typically 0.1-0.3 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol or unlabeled spiperone), 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane suspension.
-
Compound Wells: Add 50 µL of the test compound or this compound at various concentrations, 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Expected IC50 Values for this compound in a D2 Receptor Binding Assay
| Parameter | Expected Value |
| IC50 | 1 - 10 nM |
Note: The exact IC50 value will depend on the specific assay conditions, including the concentration of [³H]-Spiperone used.
In Vivo Models
In vivo models are essential for assessing the antipsychotic-like activity and potential for extrapyramidal side effects (EPS) of a test compound. This compound is a robust positive control in these models, reliably producing predictable behavioral effects.
Amphetamine-Induced Hyperlocomotion
This model is widely used to predict the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia. Amphetamine, a dopamine-releasing agent, induces a state of hyperlocomotion in rodents, which is reversed by dopamine D2 receptor antagonists.
Protocol: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperlocomotion, using this compound as a positive control.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place the rats individually into the open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle for the test compound (e.g., saline, i.p.) followed by a saline injection (i.p.) instead of amphetamine.
-
Amphetamine Control Group: Administer the vehicle for the test compound (i.p.) followed by an injection of d-amphetamine sulfate (B86663) (typically 1-2 mg/kg, i.p.).
-
Positive Control Group: Administer this compound (typically 0.1-1.0 mg/kg, s.c. or i.p.) 30-60 minutes before the amphetamine injection.[4]
-
Test Compound Group(s): Administer the test compound at various doses 30-60 minutes (or as determined by its pharmacokinetic profile) before the amphetamine injection.
-
-
Locomotor Activity Recording: Immediately after the amphetamine (or saline) injection, place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the recording period.
-
Compare the locomotor activity of the test compound-treated groups and the this compound-treated group to the amphetamine control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound, similar to the effect of this compound, indicates potential antipsychotic efficacy.
-
Catalepsy Test
This model is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonism-like motor rigidity. Typical antipsychotics like this compound are known to induce catalepsy in rodents.
Protocol: Bar Test for Catalepsy in Mice
Objective: To assess the cataleptogenic potential of a test compound using this compound as a positive control.
Animals: Male Swiss Webster or C57BL/6 mice (20-25 g).
Apparatus: A horizontal bar (approximately 3 mm in diameter) raised 4-5 cm above a flat surface.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline, i.p.).
-
Positive Control Group: Administer this compound (typically 1-5 mg/kg, i.p.).
-
Test Compound Group(s): Administer the test compound at various doses.
-
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of the mouse onto the horizontal bar.
-
Measurement: Start a stopwatch immediately. Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). A cut-off time of 120 or 180 seconds is typically used. If the mouse remains on the bar for the entire cut-off period, it is considered fully cataleptic.
-
Data Analysis:
-
Record the descent latency for each mouse at each time point.
-
Compare the mean descent latencies of the test compound-treated groups and the this compound-treated group to the vehicle control group using appropriate statistical tests.
-
A significant increase in descent latency indicates a cataleptogenic effect.
-
Table 3: Typical Doses of this compound as a Positive Control in In Vivo Models
| Model | Animal | Dose Range (mg/kg) | Route |
| Amphetamine-Induced Hyperlocomotion | Rat | 0.1 - 1.0[4] | s.c./i.p. |
| Catalepsy Test | Mouse | 1 - 5 | i.p. |
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
General Workflow for Antipsychotic Drug Screening
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate and this compound, but not amphetamine, differentially affect impulsive choice in Spontaneously Hypertensive, Wistar-Kyoto and Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluphenazine in Studies of Tardive Dyskinesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of fluphenazine (B1673473) in preclinical and clinical research on tardive dyskinesia (TD). It includes detailed experimental protocols for inducing and assessing TD, a summary of quantitative data from relevant studies, and visualizations of key pathways and workflows.
Introduction
Tardive dyskinesia is a persistent and often irreversible movement disorder characterized by involuntary, repetitive movements, typically of the orofacial region, limbs, and trunk.[1] It is a significant adverse effect of long-term treatment with dopamine (B1211576) receptor-blocking agents, particularly first-generation antipsychotics like this compound.[1][2] this compound, a potent typical antipsychotic, is widely used in experimental models to induce TD-like symptoms in animals, thereby facilitating the study of its pathophysiology and the development of novel therapeutic interventions.[3][4]
The leading hypotheses for the pathophysiology of TD include dopamine receptor supersensitivity, oxidative stress, and GABAergic system dysfunction.[4][5]
-
Dopamine Receptor Supersensitivity: Chronic blockade of D2 dopamine receptors by this compound is thought to cause a compensatory upregulation and sensitization of these receptors, leading to a hyperdopaminergic state.[6][7]
-
Oxidative Stress: The metabolism of dopamine, increased by chronic neuroleptic treatment, can generate reactive oxygen species that lead to neuronal damage, particularly in the basal ganglia.[8][9][10]
-
GABAergic Hypofunction: Long-term this compound exposure may damage inhibitory GABAergic neurons in the striatum, disrupting the balance of basal ganglia circuitry.[11][12]
Key Experimental Protocols
I. This compound-Induced Tardive Dyskinesia in Rodent Models
This protocol describes the induction of vacuous chewing movements (VCMs), a rodent analog of orofacial TD, through chronic this compound administration.
A. Materials
-
This compound decanoate (B1226879) (long-acting injectable formulation)[7][13]
-
Dry 1 mL syringes with 21-gauge needles[13]
-
High-resolution digital video camera[8]
-
Observation cage/restrictor device[8]
B. Protocol for Induction of VCMs
-
Animal Handling and Acclimation:
-
House male Sprague-Dawley rats (250-300g) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a one-week acclimation period before the start of the experiment.
-
-
Drug Preparation and Administration:
-
This compound decanoate is typically available at a concentration of 25 mg/mL in a sesame oil vehicle.[7][13]
-
Administer this compound decanoate via intramuscular (IM) or subcutaneous (SC) injection.[13]
-
A common dosing regimen involves chronic administration for several weeks to months. For example, a study by Stoessl et al. administered this compound for approximately 20 weeks to induce VCMs.[3] Another approach uses daily intraperitoneal injections of haloperidol (B65202) (a similar typical antipsychotic) at 1.5 mg/kg for 28 days.[10]
-
The control group should receive injections of the sesame oil vehicle at the same volume and frequency.
-
Crucially, use a dry syringe and needle to prevent the solution from becoming cloudy. [13]
-
C. Protocol for Assessment of VCMs
-
Behavioral Observation:
-
Place each rat individually in a transparent observation cage or a restrictor device that allows for a clear view of the orofacial region.[8]
-
Allow a 10-minute habituation period before starting the observation.
-
Record the animal's behavior for a predetermined period, typically 15-25 minutes, using a high-resolution digital video camera positioned to capture the orofacial area.[8]
-
-
Scoring of Orofacial Movements:
-
A trained observer, blinded to the treatment groups, should score the video recordings.[8]
-
Quantify the following types of movements:[8]
-
Vacuous Chewing Movements (VCMs): Purposeless chewing motions in the vertical plane. These can be categorized as subtle or overt (where the interior of the oral cavity is visible).
-
Tongue Protrusions: Number of times the tongue visibly extends out of the oral cavity.
-
Facial Jerking/Jaw Tremors: Duration of any tremors in the jaw area.
-
-
The frequency of VCMs and tongue protrusions are counted, while the duration of jaw tremors is measured in seconds.[8]
-
II. Assessment of Tardive Dyskinesia in Human Subjects
The Abnormal Involuntary Movement Scale (AIMS) is the standard tool for assessing TD in patients receiving neuroleptic medication.[6][14][15]
A. Materials
-
A hard, firm chair without arms.[16]
-
AIMS rating form.
B. Examination Procedure
-
Patient Preparation:
-
Seat the patient in the chair with their hands on their knees, legs slightly apart, and feet flat on the floor.[16]
-
Ask the patient to remove anything from their mouth (e.g., gum, candy).[16]
-
Inquire about the condition of their teeth and whether they have any dental problems or wear dentures, as this can affect oral movements.[6][16]
-
-
Observation at Rest:
-
Activation Maneuvers:
-
Ask the patient to perform the following tasks, observing for the appearance of any involuntary movements:[14][16]
-
Open their mouth (observe the tongue at rest). Repeat twice.
-
Protrude their tongue. Repeat twice.
-
Tap their thumb against each finger as rapidly as possible for 10-15 seconds, with each hand separately.
-
Flex and extend each arm one at a time.
-
Stand up and walk a few paces, turn, and walk back to the chair. Observe gait and hands. Repeat twice.
-
Extend both arms outstretched in front with palms down.
-
-
C. Scoring
-
The AIMS consists of 12 items. Items 1-7 assess the severity of involuntary movements across different body regions (face, lips, jaw, tongue, upper extremities, lower extremities, and trunk).[6]
-
Each of these 7 items is rated on a 5-point scale from 0 (none) to 4 (severe).[14]
-
The total dyskinesia score is the sum of items 1-7.[14]
-
A diagnosis of TD is often considered if there are at least mild movements (score of 2) in two or more body areas or moderate to severe movements (score of 3 or 4) in one body area.[14]
III. Biochemical Assays for Oxidative Stress
A. Measurement of Malondialdehyde (MDA) - A Marker of Lipid Peroxidation
This protocol describes a colorimetric method for detecting MDA in tissue lysates or body fluids.[17]
-
Sample Preparation:
-
For brain tissue, homogenize the tissue in a suitable buffer and centrifuge to obtain a clear supernatant.
-
Plasma, serum, or cerebrospinal fluid can also be used.[17]
-
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes).
-
During heating, MDA in the sample reacts with TBA to form a pink-colored complex.
-
Cool the samples and measure the absorbance of the pink complex spectrophotometrically at approximately 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
B. Immunohistochemical Detection of Oxidative Damage in Brain Tissue
This protocol allows for the visualization of oxidative stress markers in specific neuronal populations.[17]
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix in the same fixative.
-
Embed the tissue in paraffin (B1166041) and cut into thin sections (e.g., 5-10 µm).
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Incubate the sections with primary antibodies against markers of oxidative damage, such as:
-
To identify specific neuronal populations affected, double-label with a cell-type-specific marker (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
Incubate with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Develop the signal using a suitable substrate (for enzymatic detection) or visualize under a fluorescence microscope.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and tardive dyskinesia.
Table 1: this compound Dosing in Animal Models of Tardive Dyskinesia
| Animal Model | This compound Formulation | Dosage and Administration | Treatment Duration | Outcome Measure | Reference |
| Rodent (Rat) | This compound | Chronic administration | Approx. 20 weeks | Emergence of Vacuous Chewing Movements (VCMs) | [3] |
| Rodent (Rat) | Haloperidol (similar typical antipsychotic) | 1.5 mg/kg, intraperitoneally, once daily | 28 days | Increased frequency of involuntary orofacial movements | [10] |
Table 2: Clinical Assessment of this compound-Induced Tardive Dyskinesia in Humans
| Study Population | This compound Formulation | Key Finding | Assessment Tool | Reference |
| 22 Outpatients | Intramuscular this compound decanoate and oral this compound hydrochloride | Total dose and average daily dose of this compound decanoate correlated significantly with high AIMS scores. | Abnormal Involuntary Movement Scale (AIMS) |
Visualizations
Signaling Pathways in Tardive Dyskinesia
Caption: Hypothesized signaling pathways in this compound-induced tardive dyskinesia.
Experimental Workflow for Rodent Models
Caption: Experimental workflow for studying this compound-induced tardive dyskinesia in rodents.
AIMS Examination Workflow
Caption: Workflow for conducting an Abnormal Involuntary Movement Scale (AIMS) examination.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The opiate antagonist naloxone suppresses a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tardive dyskinesia: pathophysiology and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Study on the suitability of a rat model for tardive dyskinesia and the preventive effects of various drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From assessment to intervention: evidence-based approaches in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 12. droracle.ai [droracle.ai]
- 13. ohsu.edu [ohsu.edu]
- 14. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 15. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound decanoate and tardive dyskinesia: a possible association - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Long-term stability of Fluphenazine in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Fluphenazine (B1673473) in DMSO and other solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity. This compound dihydrochloride (B599025) is soluble in DMSO at concentrations of 38 mg/mL or greater.[1] For in vivo experiments, stock solutions in DMSO are often diluted with aqueous buffers or other vehicles like PEG300, Tween-80, and saline.[2][3] Methanol is also a suitable solvent for preparing standard solutions for analytical purposes.[4]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. At -20°C, the solution should be used within one month, while storage at -80°C can extend the stability for up to six months.[5] To minimize degradation, it is advisable to store solutions in tightly sealed vials, protected from light, and to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in DMSO at room temperature?
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound include oxidation and photolysis.[4][7] The phenothiazine (B1677639) ring system is susceptible to oxidation, which can lead to the formation of sulfoxides and other oxidized products.[7] Exposure to light, especially UV radiation, can also induce degradation.[4] this compound is comparatively more stable in its solid form than in solution.[4]
Q5: Can I store this compound solutions in aqueous buffers?
A5: Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[8] If you need to work with aqueous solutions for your experiments, they should be prepared fresh from a DMSO stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in the stock solution upon storage at low temperatures. | The concentration of this compound may exceed its solubility limit at low temperatures. | 1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. 2. Before use, visually inspect the solution to ensure it is clear. 3. Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Store the aliquots at -80°C for long-term storage. 4. Protect the stock solution from light by using amber vials or wrapping the vials in foil. |
| Discoloration of the stock solution. | This may indicate degradation, particularly oxidation. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity DMSO. 3. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 38 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [8] |
| Water (dihydrochloride salt) | 100 mg/mL | [1] |
Table 2: Summary of Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Observations | Reference |
| Oxidative (H₂O₂) | Significant degradation observed. | [4] |
| Photolytic (UV light) | Degradation observed. | [4] |
| Acidic (HCl) | Stable. | [9] |
| Thermal | Relatively stable in solid form. | [4] |
| Aqueous Solution | Unstable. | [4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Tare a sterile, amber vial on the analytical balance.
-
Carefully weigh the desired amount of this compound dihydrochloride powder into the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol for a Basic Stability-Indicating HPLC Method
This protocol is a general guideline and may require optimization for your specific equipment and experimental needs. It is adapted from methods used for forced degradation studies.[4][10]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer (e.g., 70:15:15, v/v/v) with a pH of 6.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Dilute your this compound stock solution in DMSO with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time to assess stability.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: this compound blocks D2 dopamine receptors, reducing psychotic symptoms.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Forced Degradation Behaviour of this compound Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. New this compound analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatographic method for the determination of this compound hydrochloride in the presence of its degradation products: application to degradation kinetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Optimizing Fluphenazine decanoate injection schedule for stable plasma levels
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Fluphenazine (B1673473) decanoate (B1226879) injection schedules to achieve stable plasma levels for experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound decanoate?
A1: this compound decanoate is a long-acting injectable (LAI) antipsychotic. Its primary mechanism involves the non-selective antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1] By blocking these receptors, it reduces dopaminergic neurotransmission, which is crucial for managing symptoms of psychosis.[1] The decanoate ester formulation allows for a slow, gradual hydrolysis and release of the active this compound from the intramuscular injection site, ensuring a sustained therapeutic effect.[1]
Q2: How long does it take to reach steady-state plasma concentrations after initiating treatment?
A2: Reaching a stable, steady-state plasma concentration of this compound can take a significant amount of time. Studies indicate that patients may require up to three months to achieve steady-state levels.[2][3][4] This extended period is due to the slow release from the oil-based depot and the drug's distribution into tissue compartments. During this initial phase, plasma levels will gradually increase with each injection.[5]
Q3: What is the recommended therapeutic range for this compound plasma concentrations?
A3: The therapeutic reference range for this compound is generally considered to be between 1 and 10 ng/mL, although some guidelines suggest a more specific trough level of 1 to 4 ng/mL for maintenance therapy.[6][7] However, there is considerable inter-patient variability, and some studies have defined a more narrow effective plasma range of 0.4–0.7 ng/ml.[8][9] It's important to note that a direct, consistent relationship between plasma levels and clinical outcomes or side effects has not always been found.[8]
Q4: What are the standard injection intervals for this compound decanoate?
A4: this compound decanoate is typically administered every 2 to 5 weeks.[10] A common maintenance schedule is an injection every 2, 3, or 4 weeks.[1][11] The optimal frequency must be determined for each experimental subject, as dosage requirements can vary based on individual response and clinical circumstances.[10] Some research suggests that for certain stable patients, extending the interval to 6 weeks may be feasible without increasing relapse rates.[12]
Q5: How should one convert from oral this compound to the decanoate injection?
Troubleshooting Guide
Issue 1: Plasma levels are consistently below the target therapeutic range.
-
Possible Cause 1: Insufficient Dose or Inappropriate Interval. The current dosage or the time between injections may be inadequate for the subject's metabolic rate. There is significant four-fold variation in plasma concentrations among individuals receiving the same dose.[17]
-
Troubleshooting Steps:
-
Confirm Steady State: Ensure the subject has been on a stable dose for at least 3-6 months to allow tissue compartments to become saturated.[5][8]
-
Dose Adjustment: Consider cautiously increasing the dose in 12.5 mg increments at the time of the next injection.[16]
-
Interval Adjustment: Shorten the interval between injections (e.g., from 4 weeks to 3 weeks).
-
Check for Inducers: Investigate for co-administration of drugs that induce CYP2D6 metabolism (e.g., carbamazepine), which can lower this compound levels.[5] Smoking is also known to increase the clearance of this compound.[5]
-
Issue 2: Plasma levels are unexpectedly high, or the subject shows signs of toxicity (e.g., severe extrapyramidal symptoms).
-
Possible Cause 1: Dose is too high or interval is too short. The dosing regimen may be excessive for the subject's clearance capacity.
-
Possible Cause 2: Drug-Drug Interactions. Co-administration with inhibitors of CYP2D6 can significantly increase this compound plasma concentrations.
-
Troubleshooting Steps:
-
Lengthen Dosing Interval: Extend the period between injections (e.g., from 2 weeks to 3 or 4 weeks).
-
Dose Reduction: Lower the subsequent dose.
-
Review Co-administered Drugs: Check for potent CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine).
-
Assess for "Level Creep": In the first 6-8 months of treatment, plasma levels can gradually increase as tissue compartments become fully saturated.[5] Periodic monitoring is essential during this phase.
-
Issue 3: High fluctuation in plasma levels between peak and trough.
-
Possible Cause: Rapid initial release from the depot. this compound decanoate injections are known to cause a sharp initial peak in plasma concentration within the first 24 hours, followed by a decline to a more stable level.[3][17][18]
-
Troubleshooting Steps:
-
Employ a Loading Dose Strategy: A loading dose strategy can help achieve therapeutic concentrations more quickly and potentially smooth out subsequent levels.[6][19] One approach involves initiating with 12.5-25 mg IM weekly for 3 weeks, followed by the first maintenance dose 2 weeks later.[6]
-
More Frequent, Smaller Doses: For sensitive subjects, consider a regimen of smaller doses at more frequent intervals (e.g., weekly) to minimize peak-related adverse effects.[19][20]
-
Timing of Blood Draws: For experimental consistency, standardize the timing of blood sample collection relative to the injection time. Trough levels, taken just before the next scheduled injection, are often the most reliable measure of steady-state concentration.[17]
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound Decanoate
| Parameter | Value | Source |
| Time to Peak Plasma (Tmax) | 24 hours post-injection | [3] |
| Apparent Half-Life (t½) | 7-10 days (determined by release from depot) | [3] |
| Time to Steady State | ~3 months | [2][3][4] |
| Recommended Trough Level | 1.0 - 4.0 ng/mL | [6] |
| Primary Metabolizing Enzyme | CYP2D6 | [6][7] |
Table 2: Example Dosing Regimens and Resulting Plasma Levels
| Dose & Frequency | Average Trough Plasma Level | Notes | Source |
| 12.5 mg every 2 weeks | 0.44 - 0.50 ng/mL | May be below the therapeutic threshold for some. | [5] |
| 25 mg every 2 weeks | 1.0 - 1.2 ng/mL | Achieves a level within the therapeutic range. | [5] |
| 25 mg every 2 weeks | 0.17 - 0.61 ng/mL | Shows inter-patient variability. | [18][21] |
| 50 mg every 2 weeks | 0.20 - 0.93 ng/mL | Shows inter-patient variability. | [18][21] |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Concentration by Gas Chromatography/Mass Spectrometry (GC/MS)
-
Objective: To accurately quantify this compound levels in plasma samples. This method is highly sensitive and specific.[9][22]
-
Methodology:
-
Sample Collection: Collect trough blood samples (just prior to the next scheduled injection) in heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples and harvest the plasma. Store plasma at -20°C or lower until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Alkalinize the sample with a suitable buffer (e.g., sodium borate (B1201080) buffer).
-
Extract the drug and internal standard with an organic solvent (e.g., a hexane/isoamyl alcohol mixture).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve chromatographic properties.
-
GC/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a DB-5ms) for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for this compound and the internal standard, ensuring high sensitivity and specificity.
-
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[9]
-
Visualizations
Caption: Workflow for initiating and optimizing this compound Decanoate therapy.
Caption: Troubleshooting flowchart for unexpected this compound plasma levels.
References
- 1. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 2. Plasma levels of this compound in patients receiving this compound decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Levels of this compound in Patients Receiving this compound Decanoate Relationship to Clinical Response | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. This compound and this compound Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 6. This compound Decanoate (“Prolixin Dec”) | SMI CalAdviser [smicaladviser.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ncpz.ru [ncpz.ru]
- 9. Monitoring plasma levels of this compound during chronic therapy with this compound decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound decanoate (timing of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdr.net [pdr.net]
- 14. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thenationalcouncil.org [thenationalcouncil.org]
- 16. droracle.ai [droracle.ai]
- 17. Plasma this compound levels by radioimmunoassay in schizophrenic patients treated with depot injections of this compound decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma levels of this compound during this compound decanoate treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. When and how to use long-acting injectable antipsychotics | MDedge [mdedge.com]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 21. researchgate.net [researchgate.net]
- 22. The determination of the steady-state pharmacokinetic profile of this compound decanoate by gas chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Fluphenazine's off-target effects in receptor binding assays
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering off-target effects with Fluphenazine (B1673473) in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary and off-target receptors?
A1: this compound is a high-potency typical antipsychotic drug belonging to the phenothiazine (B1677639) class.[1][2] Its primary therapeutic effect is mediated through the strong antagonism of the Dopamine (B1211576) D2 receptor.[3][4] However, this compound is not perfectly selective and exhibits significant binding affinity for a range of other receptors, which are considered "off-targets" in a D2-specific assay. These include other dopamine receptor subtypes (like D1), serotonin (B10506) (5-HT), alpha-adrenergic, and histamine (B1213489) receptors.[1][5][6]
Q2: Why are this compound's off-target effects a problem in my receptor binding assay?
A2: Off-target binding becomes a significant issue when you intend to measure the interaction of a compound with a single, specific receptor (e.g., D2) in a system where other potential targets are present (e.g., native tissue homogenates or cells expressing multiple receptor types). If this compound binds to these other receptors, the signal you measure will be a composite of its interaction with your intended target and the off-targets. This can lead to an inaccurate calculation of binding affinity (Ki) and potency (IC50) for the D2 receptor.
Q3: What is the Dopamine D2 receptor's signaling pathway?
A3: The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This ultimately leads to the modulation of downstream cellular functions, such as neuronal inhibition.
Troubleshooting Guides
Problem: My non-specific binding (NSB) is excessively high.
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[7] It often arises from the ligand adhering to non-receptor components like the cell membranes, assay plates, or filters.
Solution:
Systematically evaluate and optimize the following components of your assay:
-
Optimize Assay Buffer:
-
Add Blocking Agents:
-
Use Detergents for Hydrophobic Interactions:
-
Adjust Incubation Conditions:
Problem: How can I isolate this compound's binding to D2 receptors from its binding to D1 receptors?
This compound has a notable affinity for both D1 and D2 receptors.[5] To specifically quantify D2 binding, you must prevent or "mask" its binding to D1 sites.
Solution:
Employ a masking agent . A masking agent is a compound that is highly selective for the off-target receptor. In this case, use a D1-selective antagonist, such as SCH-23390 .
-
Principle: By adding a high concentration of the masking agent (typically 100x its Ki for the D1 receptor), you saturate all D1 receptors. This prevents both your radioligand and this compound from binding to the D1 sites. Any remaining specific binding and displacement you measure can then be attributed solely to the D2 receptor.
-
Caution: It is critical to use a masking agent that has very low affinity for your primary target (D2). While effective, masking protocols must be carefully validated, as incorrect concentrations can lead to misleading results.[10]
Quantitative Data: this compound Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for its primary target and several common off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Comments |
| Dopamine D2 | 0.7 | Primary therapeutic target.[5] |
| Dopamine D1 | 3.2 | Significant off-target.[5] |
| Serotonin 5-HT2A | 2.5 | Potent off-target activity. |
| Serotonin 5-HT2C | 15 | Moderate off-target activity. |
| Histamine H1 | 4.7 | Contributes to sedative side effects.[11] |
| Adrenergic α1 | 10 | Contributes to hypotensive side effects. |
Note: Ki values are compiled from various sources and can differ based on experimental conditions (e.g., tissue source, radioligand, buffer composition). This table serves as a general guide.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol provides a framework for determining the binding affinity of this compound for the D2 receptor using [³H]-Spiperone, a common D2-selective radioligand antagonist.
1. Reagents and Buffers
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Agent: Haloperidol (10 µM final concentration) or unlabeled Spiperone.
-
Test Compound: this compound stock solution.
-
Membrane Preparation: From cells expressing human D2 receptors or from rat striatum tissue.
2. Membrane Preparation
-
Harvest cells or dissect tissue and place in ice-cold lysis buffer (e.g., 10 mM Tris-HCl with protease inhibitors).[7]
-
Homogenize the tissue/cells using a Dounce or polytron homogenizer.[7]
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.[7]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.
3. Assay Procedure (96-well plate format)
-
Total Binding: Add 50 µL binding buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane suspension (e.g., 20-50 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of this compound dilution (ranging from 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]-Spiperone, and 100 µL of membrane suspension.
-
Incubate all wells for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
4. Data Analysis
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring this compound Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Managing variability in Fluphenazine plasma concentrations in preclinical studies
Welcome to the technical support center for managing variability in fluphenazine (B1673473) plasma concentrations during preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound plasma concentrations in preclinical studies?
High variability in this compound plasma concentrations can originate from several factors, broadly categorized as analytical, physiological, and formulation-related.
-
Analytical Factors: Issues with the bioanalytical method, such as poor extraction efficiency, matrix effects, or instrument instability, can introduce significant variability. Inconsistent sample handling and processing, including variations in collection, storage, and freeze-thaw cycles, can also compromise sample integrity.
-
Physiological Factors: Inter-animal differences in absorption, distribution, metabolism, and excretion (ADME) are major contributors. Genetic variations in metabolic enzymes, particularly cytochrome P450 isozymes, can lead to significant differences in drug clearance.[1] The health status of the animals, including liver and kidney function, can also impact this compound pharmacokinetics.
-
Formulation and Administration Factors: this compound is a poorly soluble compound, and the choice of vehicle for administration can greatly influence its dissolution and absorption.[2] The route of administration (e.g., oral, intravenous, intraperitoneal) and the specific formulation (e.g., this compound hydrochloride vs. This compound decanoate) will result in different pharmacokinetic profiles and associated variability.[3][4] For long-acting injectable formulations, the injection site and technique can also affect drug release and absorption.[3]
Q2: How does the formulation of this compound impact its plasma concentration profile?
The formulation has a profound impact on the resulting plasma concentrations.
-
This compound Hydrochloride (Oral): This salt form is typically used for oral administration. Due to first-pass metabolism in the liver, the oral bioavailability of this compound is generally low and can be variable.[4] Plasma concentrations after oral administration often show a rapid absorption phase followed by a decline.
-
This compound Decanoate (Long-Acting Injectable): This is an esterified form of this compound dissolved in a sesame oil vehicle for intramuscular or subcutaneous injection.[3][4] The drug is slowly released from the oily depot at the injection site and then hydrolyzed to the active this compound.[3] This results in a much longer half-life (days to weeks) and a flatter plasma concentration profile compared to oral administration, although an initial peak is often observed within the first 24-48 hours.[3] The slow, absorption-rate-limited kinetics (a "flip-flop" model) mean that it can take up to 3 months to reach steady-state concentrations.[3]
Q3: What are the key metabolites of this compound and do they interfere with plasma concentration analysis?
This compound is extensively metabolized, primarily through oxidation. The major metabolites include this compound sulfoxide (B87167) and 7-hydroxy-fluphenazine.[5] While these metabolites are generally considered to have significantly less pharmacological activity than the parent drug, their presence is an important consideration for the bioanalytical method. A selective analytical method, such as LC-MS/MS, is crucial to differentiate and accurately quantify this compound in the presence of its metabolites.
Q4: What is a typical therapeutic range for this compound plasma concentrations?
While therapeutic ranges are primarily established from clinical data in humans, they can provide a target for preclinical studies. The therapeutic reference range for this compound in human plasma is generally considered to be 1 to 10 ng/mL.[6] However, a wide range of steady-state plasma concentrations, from undetectable (<0.1 ng/mL) to over 27 ng/mL, have been observed in patients receiving long-acting injections.[7]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in a Study Cohort
-
Possible Cause: Inherent biological differences among animals.
-
Troubleshooting Steps:
-
Review Animal Health Records: Ensure all animals were healthy and met the study's inclusion criteria. Underlying health issues can affect drug metabolism.
-
Standardize Procedures: Verify that dosing, blood sampling times, and sample processing were performed consistently for all animals.
-
Consider Genetic Background: If using outbred stocks, be aware that genetic differences can contribute to pharmacokinetic variability.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and provide a more accurate representation of the population mean.
-
Issue 2: Inconsistent or Unexpected Pharmacokinetic Profiles
-
Possible Cause: Issues with drug formulation or administration.
-
Troubleshooting Steps:
-
Verify Formulation Integrity: For suspensions, ensure homogeneity before and during administration to avoid dose variability. For solutions, confirm that the drug remained fully dissolved and did not precipitate.
-
Standardize Administration Technique: For oral gavage, ensure consistent placement to avoid deposition in the esophagus. For injections, use a consistent site and depth.
-
Evaluate Vehicle Effects: The chosen vehicle can significantly impact absorption.[8] Consider if the vehicle is appropriate for the route of administration and the physicochemical properties of this compound.
-
Issue 3: Low or Undetectable Plasma Concentrations
-
Possible Cause: Poor bioavailability, rapid metabolism, or analytical issues.
-
Troubleshooting Steps:
-
Review Formulation: this compound's poor solubility may be limiting its absorption.[2] Consider formulation optimization strategies such as using solubilizing excipients or reducing particle size.
-
Check for First-Pass Metabolism: If administering orally, extensive first-pass metabolism in the liver can significantly reduce systemic exposure.[4] An intravenous administration group can help determine absolute bioavailability.
-
Validate Bioanalytical Method Sensitivity: Ensure the lower limit of quantification (LLOQ) of your assay is sufficient to detect the expected plasma concentrations.
-
Assess Sample Stability: Confirm that this compound is stable in the biological matrix under the storage and handling conditions used.
-
Data Presentation
Table 1: Hypothetical Preclinical Pharmacokinetic Data for this compound in Rats Following a Single 5 mg/kg Dose
| Formulation/Route | Vehicle | N | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Median) | AUC (0-24h) (ng·h/mL) (Mean ± SD) | CV% of AUC |
| This compound HCl (Oral) | 0.5% CMC | 6 | 45.2 ± 18.5 | 2.0 | 210.8 ± 85.3 | 40.5% |
| This compound HCl (IP) | 20% PEG400 in Saline | 6 | 88.9 ± 25.1 | 0.5 | 350.1 ± 98.7 | 28.2% |
| This compound Decanoate (IM) | Sesame Oil | 6 | 15.6 ± 5.4 | 24.0 | 285.4 ± 75.9 | 26.6% |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CV%: Coefficient of variation; CMC: Carboxymethylcellulose; PEG400: Polyethylene glycol 400; IP: Intraperitoneal; IM: Intramuscular.
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated according to FDA guidelines.[9]
1. Sample Preparation (Protein Precipitation):
- Thaw plasma samples at room temperature.
- To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of a precipitating reagent (e.g., acetonitrile:methanol 50:50 v/v) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like imipramine-d3).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm) is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Develop a suitable gradient to achieve good separation of this compound from its metabolites and other endogenous plasma components.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Monitor precursor to product ion transitions (e.g., m/z 438.2 -> 171.1 and 438.2 -> 143.1).
- Internal Standard: Monitor the appropriate transitions for the chosen internal standard.
- Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
4. Calibration and Quality Control:
- Prepare a calibration curve by spiking blank rat plasma with known concentrations of this compound.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- Process and analyze calibration standards and QC samples alongside the study samples.
Mandatory Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Plasma levels of this compound in patients receiving this compound decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Long-Acting Injectable Antipsychotics | Basicmedical Key [basicmedicalkey.com]
- 4. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to handling missing or "problematic" pharmacology data: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human [mdpi.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of Fluphenazine and Haloperidol on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prototypical first-generation antipsychotics, Fluphenazine and Haloperidol, on locomotor activity. The information presented is supported by experimental data and detailed methodologies to assist in preclinical research and drug development.
Introduction
This compound, a phenothiazine (B1677639) derivative, and Haloperidol, a butyrophenone, are both potent antagonists of the dopamine (B1211576) D2 receptor.[1] This mechanism of action is central to their antipsychotic effects and also profoundly influences motor function. Understanding their comparative effects on locomotor activity is crucial for predicting extrapyramidal side effects and for the development of novel antipsychotics with improved safety profiles. This guide will delve into their performance in preclinical locomotor activity assays, provide detailed experimental protocols, and illustrate the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound and Haloperidol on locomotor activity in rodents, as observed in open-field tests.
Table 1: Effect of this compound and Haloperidol on Spontaneous Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (arbitrary units) | Number of Rearing Events | Time in Center Zone (seconds) |
| Vehicle Control | - | 3500 ± 300 | 45 ± 5 | 60 ± 8 |
| This compound | 0.5 | 2100 ± 250 | 20 ± 4 | 35 ± 6 |
| Haloperidol | 0.1 | 1800 ± 200 | 15 ± 3 | 28 ± 5 |
| Haloperidol | 0.5 | 950 ± 150 | 5 ± 2 | 12 ± 3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Note: This table is a composite representation based on typical findings in the literature. Direct comparative studies with these exact parameters may vary.
Table 2: Inhibition of Amphetamine-Induced Hyperlocomotion in Mice
| Pre-treatment Group | Dose (mg/kg) | Amphetamine-Induced Total Locomotion (beam breaks) | % Inhibition of Hyperactivity |
| Vehicle + Saline | - | 1500 ± 200 | - |
| Vehicle + Amphetamine | - | 8500 ± 700 | 0% |
| This compound + Amphetamine | 0.2 | 4200 ± 500 | 61.4% |
| Haloperidol + Amphetamine | 0.1 | 3500 ± 450 | 71.4% |
*p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine. Data are presented as mean ± SEM. Note: This table is based on a representative experimental design.[1] Actual results can vary based on specific experimental conditions.
Experimental Protocols
Open-Field Test for Spontaneous Locomotion
This test is a standard method for assessing general locomotor activity and anxiety-like behavior in rodents.[2]
Objective: To quantify the effects of this compound and Haloperidol on spontaneous locomotor and exploratory activity.
Materials:
-
Open-field apparatus (e.g., a 42 x 42 x 42 cm polyvinyl chloride box).[3]
-
Video tracking software (e.g., EthoVision).
-
Test animals (e.g., male Wistar rats, 250-300g).
-
This compound hydrochloride, Haloperidol, vehicle (e.g., saline).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. The open-field arena should be cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[2]
-
Drug Administration: Administer this compound, Haloperidol, or vehicle via the desired route (e.g., intraperitoneally) at the designated doses. A typical pre-treatment time is 30-60 minutes.
-
Testing: Gently place the animal in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).[4]
-
Data Collection: A video camera mounted above the arena records the animal's activity. The tracking software automatically scores various parameters.
-
Parameters Measured:
-
Total Distance Traveled: The total distance covered by the animal.
-
Rearing: The number of times the animal stands on its hind legs.
-
Time in Center Zone: The amount of time spent in the central, more exposed area of the arena, often used as an index of anxiety.
-
Stereotypy: Repetitive, invariant behaviors.
-
Amphetamine-Induced Hyperlocomotion Test
This model is used to screen for antipsychotic potential by assessing a drug's ability to counteract dopamine-agonist-induced hyperactivity.[1][5]
Objective: To compare the efficacy of this compound and Haloperidol in reducing amphetamine-induced hyperlocomotion.
Materials:
-
Open-field activity chambers with infrared beams.[1]
-
Test animals (e.g., male C57BL/6 mice).
-
d-Amphetamine sulfate.
-
This compound, Haloperidol, vehicle.
Procedure:
-
Habituation: Individually place mice in the activity chambers for a 30-60 minute habituation period.[1]
-
Pre-treatment: Administer the test compound (this compound, Haloperidol) or vehicle.
-
Amphetamine Challenge: After the pre-treatment interval (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.) or saline to the respective groups.[6]
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., number of beam breaks) for 60-90 minutes.[1]
-
Data Analysis: Calculate the total locomotor activity for each treatment group and determine the percentage inhibition of the amphetamine-induced hyperactivity compared to the vehicle-pre-treated, amphetamine-challenged group.
Mandatory Visualization
Caption: Workflow for assessing locomotor activity.
Caption: Dopamine D2 receptor antagonist signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Consistency of Fluphenazine's Antipsychotic-Like Effects in Preclinical Models
A Comparative Guide for Researchers
Fluphenazine (B1673473), a typical antipsychotic medication, has long been a cornerstone in the management of schizophrenia and other psychotic disorders. Its efficacy is largely attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain. For researchers in drug development and neuroscience, understanding the reproducibility of this compound's effects in established animal models is paramount for validating these models and for the comparative assessment of novel antipsychotic candidates. This guide provides a comprehensive comparison of this compound's performance in two of the most widely used preclinical paradigms for predicting antipsychotic activity: the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) models. Detailed experimental protocols and quantitative data from various studies are presented to offer a clear perspective on the consistency of this compound's antipsychotic-like profile.
This compound's Mechanism of Action: A Focus on Dopamine D2 Receptor Blockade
This compound exerts its primary therapeutic effect by blocking postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action is believed to temper the hyperactivity of dopaminergic systems implicated in the positive symptoms of schizophrenia.[1] While this compound also exhibits affinity for other receptors, including dopamine D1, serotonin (B10506) (5-HT2), alpha-adrenergic, and muscarinic receptors, its potent D2 receptor antagonism is considered the principal driver of its antipsychotic efficacy.[2][3]
References
- 1. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-pulse Inhibition [augusta.edu]
A Comparative Analysis of the In Vitro Receptor Binding Profiles of Fluphenazine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding profiles of two prominent first-generation antipsychotics, Fluphenazine (B1673473) and Chlorpromazine. By examining their affinities for a range of neurotransmitter receptors, we aim to provide a comprehensive resource for understanding their distinct pharmacological characteristics. This information is crucial for researchers investigating the mechanisms of antipsychotic action, scientists developing novel therapeutic agents, and professionals involved in drug discovery and development.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and Chlorpromazine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented is compiled from various scientific sources and highlights the distinct and overlapping receptor interaction profiles of these two drugs.
| Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine (B1211576) Receptors | ||
| D1 | 2.3, 3.2[1] | 15[2] |
| D2 | 0.4, 0.7[1] | 3.5[2] |
| D3 | 1.4 | 7.5[2] |
| D4 | 7.1 | 5.5[2] |
| D5 | 25 | 133[2] |
| Serotonin Receptors | ||
| 5-HT2A | Data not consistently available | Data not consistently available |
| 5-HT2C | Data not consistently available | Data not consistently available |
| Adrenergic Receptors | ||
| α1 | Data not consistently available | Data not consistently available |
| Histamine Receptors | ||
| H1 | Data not consistently available | Data not consistently available |
| Muscarinic Receptors | ||
| M1 | Data not consistently available | Data not consistently available |
Note: The data presented is compiled from various sources and may exhibit variability due to different experimental conditions.
Key Observations from Binding Data
Both this compound and Chlorpromazine exhibit a higher affinity for D2-like dopamine receptors (D2, D3, D4) compared to D1-like receptors (D1, D5), a characteristic feature of typical antipsychotics.[2] However, this compound generally demonstrates a significantly higher affinity for D2 receptors than Chlorpromazine.[3][4] This potent D2 receptor antagonism is believed to be central to its antipsychotic efficacy.[5]
Chlorpromazine, on the other hand, displays a broader receptor binding profile with notable affinity for not only dopamine receptors but also for serotonin, adrenergic, histamine, and muscarinic receptors.[6][7] This multi-receptor activity contributes to its complex pharmacological effects, including its sedative properties (H1 antagonism) and anticholinergic side effects (muscarinic receptor antagonism).[6]
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the competitor, e.g., this compound or Chlorpromazine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.
General Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Methodological Steps:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.[2][8]
-
Binding Assay: A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.[2] Increasing concentrations of the unlabeled competitor drug (this compound or Chlorpromazine) are added to the incubation mixture. The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[2][8]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[2][8]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Downstream Signaling Pathways
The binding of this compound and Chlorpromazine to their respective receptors initiates a cascade of intracellular signaling events. Their primary antipsychotic effect is attributed to the blockade of D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
Caption: D2 receptor antagonism signaling pathway.
Blockade of D2 receptors by these drugs prevents the inhibition of adenylyl cyclase, leading to alterations in cyclic AMP (cAMP) levels and downstream signaling cascades. This ultimately results in a modulation of neuronal excitability in key brain regions, such as the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.
References
- 1. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Receptor binding potencies of chlorpromazine, trifluoperazine, this compound and their 10-N-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Head-to-head comparison of Fluphenazine and Olanzapine on metabolic parameters in rodents
A Comparative Guide for Researchers
This guide provides a detailed, evidence-based comparison of the metabolic effects of Fluphenazine, a typical antipsychotic, and Olanzapine, an atypical antipsychotic, in rodent models. The information is intended for researchers, scientists, and drug development professionals investigating the metabolic side effects of antipsychotic medications. While direct head-to-head comparative studies are limited, this guide synthesizes available data from individual and comparative rodent studies to offer a comprehensive overview.
Introduction
Antipsychotic medications are essential in managing schizophrenia and other psychotic disorders. However, their use is often associated with significant metabolic side effects, including weight gain, dyslipidemia, and glucose intolerance, which can increase the risk for type 2 diabetes and cardiovascular disease. Olanzapine, a widely prescribed second-generation (atypical) antipsychotic, is particularly known for its high propensity to cause these metabolic disturbances. This compound, a first-generation (typical) antipsychotic, is generally considered to have a lower risk of metabolic side effects, though the data from preclinical rodent models is less extensive. Understanding the differential metabolic impact of these drugs in controlled animal studies is crucial for elucidating the underlying mechanisms and developing safer therapeutic strategies.
Quantitative Data on Metabolic Parameters
The following tables summarize the quantitative data extracted from various rodent studies investigating the effects of this compound and Olanzapine on key metabolic parameters.
Table 1: Effects on Body Weight and Food Intake
| Drug | Species/Strain | Dose & Route | Duration | % Body Weight Change (vs. Control) | Food Intake Change (vs. Control) | Reference |
| Olanzapine | Female Sprague-Dawley Rat | 2 mg/kg, twice daily, oral | 14 days | ↑ ~10% | ↑ | [1] |
| Olanzapine | Female C57BL/6J Mouse | 8 mg/kg/day, subcutaneous | 28 days | ↑ | No significant change | [2] |
| Olanzapine | Female Rat | 0.5-2.0 mg/kg, t.i.d., oral | 21 days | ↑ | ↑ (at 2.0 mg/kg) | |
| This compound | Male Rat | 5 mg/kg, every 2 weeks, IM | 12 months | ↓ (significantly lower than controls) | Not Reported | [3] |
| This compound | Male Wistar Rat | 1 or 5 mg/kg/day, IP | 1 year | Not specified | Not specified | [4] |
Note: Direct statistical comparison between studies is not possible due to variations in experimental design.
Table 2: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Drug | Species/Strain | Dose & Route | Duration | Fasting Glucose | Fasting Insulin | Insulin Resistance (HOMA-IR) | Glucose Tolerance (GTT) | Reference |
| Olanzapine | Female Sprague-Dawley Rat | 2 mg/kg, twice daily, oral | 14 days | ↑ | ↑ | ↑ | Impaired | [1] |
| Olanzapine | C57BL/6J Mouse | Acute IP | Acute | ↑ | No change | Not Reported | Impaired | [5] |
| Olanzapine | Female Sprague-Dawley Rat | 8 mg/kg, oral | 6 weeks | ↑ | Not Reported | Not Reported | Not Reported | [1] |
| This compound | - | - | - | Limited data available in rodent models | Limited data available in rodent models | Limited data available in rodent models | Limited data available in rodent models | - |
Note: There is a significant lack of published rodent studies specifically quantifying the effects of this compound on glucose metabolism and insulin sensitivity.
Table 3: Effects on Lipid Profile
| Drug | Species/Strain | Dose & Route | Duration | Triglycerides | Total Cholesterol | Reference |
| Olanzapine | Female Sprague-Dawley Rat | Acute IP | Acute | ↑ | Not Reported | [6] |
| Olanzapine | Mouse | Not Specified | Not Specified | ↑ | Not Reported | [7] |
| This compound | - | - | - | Limited data available in rodent models | Limited data available in rodent models | - |
Note: While clinical reports suggest this compound can cause dyslipidemia[8][9], quantitative data from controlled rodent studies is scarce.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative experimental protocols from the cited literature.
Olanzapine-Induced Metabolic Dysregulation Model
-
Animal Model: Female Sprague-Dawley rats are often used as they have been shown to be more susceptible to antipsychotic-induced weight gain.[1]
-
Housing and Diet: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Drug Administration: Olanzapine is often administered orally, mixed in a palatable vehicle like cookie dough or sweetened condensed milk, to ensure voluntary consumption and reduce stress. Dosages can range from 0.25 to 8 mg/kg, administered once to three times daily.[1]
-
Duration of Treatment: Studies range from acute (single dose) to chronic (several weeks or months) administration to assess both immediate and long-term metabolic effects.[1][5]
-
Metabolic Assessments:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Glucose Tolerance Test (GTT): Following a period of fasting, a bolus of glucose is administered orally or intraperitoneally. Blood glucose levels are measured at baseline and at various time points post-administration to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected, and blood glucose is monitored to assess insulin sensitivity.
-
Blood Chemistry: Fasting blood samples are collected to measure glucose, insulin, triglycerides, and cholesterol levels. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is often calculated from fasting glucose and insulin levels.
-
Body Composition: Adipose tissue depots (e.g., perirenal, mesenteric, inguinal) are dissected and weighed at the end of the study to determine changes in adiposity.
-
This compound Administration in Rodent Studies
-
Animal Model: Studies have utilized various rat and mouse strains.[3][4]
-
Drug Administration: this compound is often administered via intraperitoneal (IP) or intramuscular (IM) injection, with the decanoate (B1226879) formulation used for long-acting studies.[3][4] Dosages have varied, for example, 5 mg/kg every two weeks (IM) or 1-5 mg/kg daily (IP).[3][4]
-
Focus of Studies: The majority of rodent studies involving this compound have focused on its neurological and behavioral effects, with metabolic parameters often being secondary endpoints or not measured at all.
Signaling Pathways and Mechanisms
The metabolic side effects of antipsychotics, particularly Olanzapine, are thought to be mediated by complex interactions with various signaling pathways in the central nervous system and peripheral tissues.
Olanzapine and Hypothalamic Signaling
The hypothalamus is a key brain region regulating energy homeostasis. Olanzapine's effects on hypothalamic signaling are a major area of research into its metabolic side effects.
-
AMP-Activated Protein Kinase (AMPK) Pathway: Olanzapine has been shown to activate hypothalamic AMPK, a key sensor of cellular energy status.[5] Activation of hypothalamic AMPK can lead to increased food intake and altered glucose metabolism.[5]
-
Leptin and Insulin Signaling: Olanzapine may induce a state of "leptin resistance" or "POMC resistance" in the hypothalamus, disrupting the normal satiety signals.[10] It can also impair hypothalamic insulin signaling.
-
mTOR Pathway: In peripheral tissues like the liver, Olanzapine can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in anabolic processes such as lipid synthesis.[2]
This compound's Mechanism of Action
This compound's primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain.[11][12] While this is central to its antipsychotic effects, its influence on metabolic pathways is less understood. It also has antagonistic effects on other receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, which could potentially contribute to metabolic changes.[11] However, detailed studies in rodent models to delineate these effects are lacking.
Experimental Workflow
A typical experimental workflow for a comparative study of antipsychotic-induced metabolic effects in rodents would involve several key stages.
Conclusion
The available evidence from rodent studies strongly indicates that Olanzapine induces significant metabolic dysregulation, characterized by weight gain, glucose intolerance, insulin resistance, and dyslipidemia. These effects are linked to its actions on hypothalamic and peripheral signaling pathways, including the AMPK and mTOR pathways.
In contrast, there is a notable lack of comprehensive preclinical data on the metabolic effects of this compound in rodents. While it is generally considered to have a lower metabolic risk profile than Olanzapine, more rigorous and direct comparative studies are needed to quantify these differences and elucidate the underlying mechanisms. The existing data for this compound primarily focuses on its neurological effects, and the limited information on metabolic parameters is sometimes conflicting, with one long-term study even reporting weight loss.
For researchers in drug development, these findings highlight the importance of thorough preclinical metabolic screening of new antipsychotic candidates. For scientists investigating the mechanisms of antipsychotic-induced metabolic side effects, the stark contrast in the metabolic profiles of Olanzapine and this compound, even with the limited data for the latter, suggests that comparative studies could be highly informative in identifying the key molecular targets responsible for these adverse effects. Future research should prioritize direct, head-to-head comparisons of typical and atypical antipsychotics on a wide range of metabolic parameters in well-controlled rodent models to better understand their differential metabolic liabilities.
References
- 1. Olanzapine-induced metabolic syndrome is partially mediated by oxytocinergic system dysfunction in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olanzapine Activates Hepatic Mammalian Target of Rapamycin: New Mechanistic Insight into Metabolic Dysregulation with Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M207. REVEALING HYPOTHALAMIC PATHWAYS CONTRIBUTION TO OLANZAPINE- INDUCED METABOLIC SYNDROME: FROM MURINE MODEL TO HUMAN TRANSLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Syndrome and Antipsychotics: The Role of Mitochondrial Fission/Fusion Imbalance [frontiersin.org]
- 5. Olanzapine induces glucose intolerance through the activation of AMPK in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-induced increase in lipid biosynthesis: activation through inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic profiles associated with a mouse model of antipsychotic-induced food intake and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Olanzapine- induced metabolic syndrome pathogenesis: Hypothalamic “leptin resistance” or “pomc resistance”? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
Validating Fluphenazine as a Tool Compound in Dopamine Signaling Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Fluphenazine as a tool compound for studying dopamine (B1211576) signaling pathways. Through objective comparisons with alternative compounds and detailed experimental protocols, this document serves as a critical resource for researchers designing experiments in neuropharmacology and related fields.
Introduction to Tool Compounds in Dopamine Research
Tool compounds are essential for dissecting the complexities of biological pathways. In dopamine signaling research, antagonists are critical for blocking receptor function to understand their physiological roles and pathological implications. An ideal tool compound exhibits high potency, selectivity for its intended target, and minimal off-target effects. This compound, a typical antipsychotic of the phenothiazine (B1677639) class, has been historically used as a dopamine receptor antagonist. This guide evaluates its suitability as a modern tool compound by comparing its pharmacological profile against more selective alternatives.
Pharmacological Profile of this compound
This compound functions primarily as a potent antagonist of dopamine D2 receptors, but it also exhibits significant affinity for D1 receptors.[1][2][3] Its mechanism of action involves blocking postsynaptic dopamine receptors in various neural pathways, including the mesolimbic, nigrostriatal, and tuberoinfundibular pathways.[1][4] This action reduces the effects of dopamine, which is crucial for its antipsychotic effects.[2] However, this compound is not perfectly selective and interacts with other neurotransmitter systems, including serotonergic, adrenergic, and muscarinic receptors, which contributes to its side effect profile.[1][2]
Comparative Analysis of Dopamine Antagonists
The utility of a tool compound is best understood in the context of available alternatives. This section compares this compound with other commonly used dopamine receptor antagonists: Haloperidol (another typical antipsychotic), and the more selective D2/D3 antagonists Raclopride and Sulpiride.
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of this compound and its alternatives for dopamine receptor subtypes and key off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | 2.3 | 0.4 | 1.4 | 7.1 | 25 |
| Haloperidol | 25 | 0.89[5] | 0.7 | 5 | 500 |
| Raclopride | 18000[6] | 1.8[6] | 3.5[6] | 2400[6] | - |
| Sulpiride | >1000 | 2.7 | 2.4 | 300 | >1000 |
Data compiled from various sources. Values can vary based on experimental conditions.
Table 2: Binding Affinities (Ki, nM) at Off-Target Receptors
| Compound | 5-HT2A | α1-adrenergic | H1 | M1 |
| This compound | 3.6 | 1.7 | 2.5 | 60 |
| Haloperidol | 20 | 10 | 1000 | >10000 |
| Raclopride | >1000 | >1000 | >10000 | >10000 |
| Sulpiride | >1000 | >1000 | >10000 | >10000 |
Data compiled from various sources. Values can vary based on experimental conditions.
Interpretation:
-
This compound shows high affinity for both D1 and D2-like receptors, making it a non-selective dopamine antagonist.[7] Its significant affinity for serotonergic (5-HT2A), adrenergic (α1), and histaminergic (H1) receptors highlights its potential for off-target effects.[2]
-
Haloperidol is a potent D2 antagonist but also has considerable affinity for other receptors, though generally less than this compound.[5]
-
Raclopride and Sulpiride demonstrate much higher selectivity for D2/D3 receptors over D1 and other receptor families, making them more suitable tool compounds when specific blockade of the D2-like receptors is required.[6][8][9]
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound primarily antagonizes the D2 receptor, which is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[10][[“]] Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[[“]][12] By blocking this receptor, this compound prevents dopamine-mediated inhibition of adenylyl cyclase.
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Validation
Validating a compound like this compound involves a multi-step process to characterize its binding and functional activity.
Caption: A typical experimental workflow for validating a dopamine receptor antagonist.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results. Below are representative methodologies for key assays used to characterize dopamine receptor antagonists.
1. Radioligand Binding Assay Protocol
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for dopamine receptors (e.g., D2).
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).[13][14]
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).[14]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates and a cell harvester with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific control.
-
Add the radioligand at a concentration near its Kd value.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay Protocol
This assay measures the functional consequence of receptor antagonism.
-
Objective: To determine the potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production.
-
Materials:
-
A cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).[15][16]
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of Forskolin. Forskolin is used to raise basal cAMP levels, making the inhibitory effect of D2 receptor activation more robust.
-
Incubate for the time specified by the cAMP kit manufacturer (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels according to the kit's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to block 50% of the dopamine-induced inhibitory effect.
-
Conclusion and Recommendations
This compound is a potent antagonist of dopamine receptors, particularly the D2 subtype. However, its utility as a precise tool compound in modern research is limited by its lack of selectivity. It demonstrates significant binding to D1 receptors and a range of other neurotransmitter receptors, which can confound experimental results.[2]
Recommendations for Use:
-
Use with Caution: this compound can be used in initial or exploratory studies where broad-spectrum dopamine antagonism is desired, but researchers must be aware of its potential off-target effects.
-
Preferable Alternatives: For studies requiring specific blockade of D2-like receptors, more selective antagonists such as Raclopride or Sulpiride are strongly recommended.[8][9] Their cleaner pharmacological profiles minimize the risk of misinterpreting data due to off-target interactions.
-
Validation is Key: Regardless of the compound chosen, researchers should perform appropriate validation experiments, such as those outlined above, to confirm its activity and selectivity within their specific experimental system.
By carefully selecting and validating tool compounds, researchers can ensure the reliability and accuracy of their findings in the complex field of dopamine signaling.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raclopride - Wikipedia [en.wikipedia.org]
- 7. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. resources.revvity.com [resources.revvity.com]
A comparative study of the extrapyramidal side effects of Fluphenazine and other typical antipsychotics
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the extrapyramidal side effects (EPS) associated with Fluphenazine and other representative typical antipsychotics, namely Haloperidol (another high-potency agent) and Chlorpromazine (a low-potency agent). The information is compiled to assist researchers, scientists, and drug development professionals in understanding the nuanced risk profiles of these foundational neuropsychiatric agents. This document synthesizes data from multiple clinical studies and meta-analyses to provide a quantitative and methodological overview.
Introduction to Extrapyramidal Side Effects (EPS)
Extrapyramidal side effects are drug-induced movement disorders commonly associated with antipsychotic medications that block dopamine (B1211576) D2 receptors.[1] These symptoms arise primarily from the antagonism of D2 receptors in the nigrostriatal dopamine pathway, which is a critical component of the extrapyramidal system that regulates motor control.[2][3] The main types of EPS include:
-
Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and eyes.
-
Akathisia: A state of inner restlessness and a compelling urge to be in constant motion.
-
Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremor, bradykinesia (slowness of movement), and rigidity.
-
Tardive Dyskinesia (TD): A late-onset and potentially irreversible disorder characterized by involuntary, repetitive movements, typically of the facial muscles, tongue, and limbs.[3]
The risk and severity of EPS are strongly correlated with the potency of a typical antipsychotic, which is defined by its affinity for the D2 receptor. High-potency agents like this compound and Haloperidol carry a higher risk of EPS, whereas low-potency agents like Chlorpromazine, which have more anticholinergic and antihistaminergic activity, tend to have a lower EPS burden but more sedative and hypotensive effects.[3][4]
Quantitative Comparison of EPS Incidence
The following table summarizes the reported incidence rates of various extrapyramidal side effects for this compound, Haloperidol, and Chlorpromazine. It is critical to note that these figures are derived from various studies with different methodologies, patient populations, and dosing strategies. Therefore, they should be interpreted as representative ranges rather than direct, equivalent comparisons from a single trial.
| Side Effect Profile | This compound (High-Potency) | Haloperidol (High-Potency) | Chlorpromazine (Low-Potency) |
| Overall EPS Incidence | High | High | Moderate to Low |
| Acute Dystonia | ~5% vs. 2% for low-potency | ~4.7% (intramuscular)[5] | Lower than high-potency |
| Akathisia | ~15% vs. 6% for low-potency | High, often >20%[6] | Lower than high-potency |
| Parkinsonism | High (Rigidity ~27%, Tremor ~15%)[7] | High, up to 55% in some studies[8] | Lower than high-potency |
| Tardive Dyskinesia (TD) | Significant long-term risk | Significant long-term risk (~5.4% annualized incidence)[9] | Lower than high-potency[10] |
| Need for Antiparkinsonian Medication | High | High | Moderate |
Data synthesized from multiple sources. Direct comparative rates are limited; values often represent comparisons against placebo, second-generation antipsychotics, or different potency classes.[5][7][8][9][11]
Signaling Pathway: D2 Receptor Blockade in the Nigrostriatal System
Typical antipsychotics exert their therapeutic effect on psychosis by blocking D2 receptors in the mesolimbic pathway. However, their propensity to cause EPS stems from the simultaneous blockade of D2 receptors in the nigrostriatal pathway, which connects the substantia nigra to the striatum.[2] This blockade disrupts the normal balance of dopamine and acetylcholine, leading to the emergence of movement disorders.
References
- 1. Abnormal Involuntary Movement Scale (AIMS) [reference.medscape.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Meta-Analysis of the Risk of Acute Extrapyramidal Symptoms with Intramuscular Antipsychotics for the Treatment of Agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barnes Akathisia Rating Scale (BARS) | PDF | Epidemiology | Psychological Concepts [scribd.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic abuse - Wikipedia [en.wikipedia.org]
- 11. Efficacy of atypical v. typical antipsychotics in the treatment of early psychosis: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
